3-methoxy-4-hydroxyphenylacetylene exact mass and molecular weight
An In-Depth Technical Guide to 3-Methoxy-4-hydroxyphenylacetylene: Physicochemical Properties and Characterization for Advanced Research Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This techni...
Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-methoxy-4-hydroxyphenylacetylene, a key aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its molecular characteristics, including exact mass and molecular weight. Furthermore, this guide outlines a robust, field-proven protocol for the synthesis and characterization of this and structurally related compounds, ensuring scientific integrity and reproducibility.
Introduction
3-Methoxy-4-hydroxyphenylacetylene, a substituted phenylacetylene derivative, represents a versatile scaffold in organic synthesis. Its structure, featuring a reactive terminal alkyne, a phenolic hydroxyl group, and a methoxy substituent, imparts a unique combination of chemical properties that are of significant interest in the design of novel bioactive molecules and advanced materials. The presence of these functional groups allows for a wide range of chemical modifications, making it a valuable building block for creating complex molecular architectures. Understanding the precise physicochemical parameters of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties of 3-Methoxy-4-hydroxyphenylacetylene
The accurate determination of a molecule's mass is a critical first step in its characterization, providing essential information for structural elucidation and purity assessment. The molecular weight and exact mass of 3-methoxy-4-hydroxyphenylacetylene have been calculated based on its chemical formula, C₉H₈O₂.
Parameter
Value
Unit
Chemical Formula
C₉H₈O₂
Molecular Weight
148.16
g/mol
Exact Mass
148.05243
Da
These values are fundamental for mass spectrometry analysis, enabling precise identification and quantification of the compound in various experimental settings.
Experimental Protocols: Synthesis and Characterization
The following section details a robust protocol for the synthesis and characterization of 3-methoxy-4-hydroxyphenylacetylene. This methodology is designed to be a self-validating system, incorporating rigorous purification and analytical steps to ensure the integrity of the final compound.
Synthesis of 3-Methoxy-4-hydroxyphenylacetylene
A common route for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction, followed by deprotection of the hydroxyl group if necessary. An alternative, and often more direct route, is the Sonogashira coupling of a protected iodophenol with a protected acetylene, followed by deprotection.
Example Synthetic Pathway: Sonogashira Coupling
Protection of Vanillin: The starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin), is first protected to prevent side reactions with the hydroxyl group. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.
Iodination: The protected vanillin is then subjected to iodination at the position para to the aldehyde.
Sonogashira Coupling: The resulting iodinated and protected vanillin derivative is then coupled with a protected acetylene, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.
Deprotection: The final step involves the removal of the protecting groups from both the hydroxyl and the terminal alkyne functionalities to yield 3-methoxy-4-hydroxyphenylacetylene.
Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of the synthesized 3-methoxy-4-hydroxyphenylacetylene.
Caption: Workflow for the Synthesis and Characterization of 3-Methoxy-4-hydroxyphenylacetylene.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the acetylenic proton, a singlet for the methoxy protons, and signals in the aromatic region corresponding to the protons on the benzene ring.
¹³C NMR: To identify all unique carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.
2. High-Resolution Mass Spectrometry (HRMS):
To determine the exact mass of the synthesized compound, which should match the calculated value of 148.05243 Da. This provides strong evidence for the correct elemental composition.
To identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, the C≡C-H stretch of the terminal alkyne, the C≡C stretch, and the C-O stretches of the methoxy and phenol groups.
4. High-Performance Liquid Chromatography (HPLC):
To assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.
Applications in Research and Drug Development
The unique structural features of 3-methoxy-4-hydroxyphenylacetylene make it a valuable precursor in several areas of research:
Medicinal Chemistry: The phenylacetylene moiety is present in a number of biologically active compounds. The terminal alkyne can be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the molecule to other entities, such as fluorescent probes or drug delivery systems. The phenol and methoxy groups are common in natural products and can interact with biological targets.
Materials Science: Phenylacetylene derivatives can be polymerized to form conductive polymers. The functional groups on the aromatic ring can be used to tune the electronic and physical properties of these materials.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-methoxy-4-hydroxyphenylacetylene and a comprehensive protocol for its synthesis and characterization. The accurate determination of its exact mass and molecular weight is foundational for its application in advanced research. By following the outlined experimental workflows, researchers can ensure the production of high-purity material and confidently utilize this versatile compound in the development of novel therapeutics and functional materials.
References
Due to the specific nature of 3-methoxy-4-hydroxyphenylacetylene, direct literature is scarce. The following references provide foundational knowledge and protocols for the synthesis and characterization of structurally similar and relevant compounds.
PubChem Compound Summary for CID 16085804, 3-Ethoxy-4-methoxyphenylacetylene. National Center for Biotechnology Information.[Link]
Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile. PrepChem.[Link]
PubChem Compound Summary for CID 85214, Methyl 4-hydroxy-3-methoxyphenylacetate. National Center for Biotechnology Information.[Link]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.[Link]
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.[Link]
Exploratory
Structural Elucidation and Analytical Characterization of 3-Methoxy-4-hydroxyphenylacetylene: A Comprehensive Technical Guide
Executive Summary 3-Methoxy-4-hydroxyphenylacetylene (CAS: 14031-76-6), commonly referred to as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol, is a structurally privileged building block characterized by a dual-function...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methoxy-4-hydroxyphenylacetylene (CAS: 14031-76-6), commonly referred to as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol, is a structurally privileged building block characterized by a dual-functional architecture: a terminal alkyne and a guaiacol (ortho-methoxyphenol) moiety[1]. This unique structural duality makes it a critical intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the synthesis of novel pharmaceutical candidates, and the development of advanced functional polymers[1]. Furthermore, its distinct olfactory profile has led to its exploration as a volatile patchouli extender in fragrance formulations[2].
Because this compound serves as a foundational monomer in complex syntheses, rigorous structural characterization is paramount. This whitepaper details the orthogonal analytical strategies required to definitively elucidate its structure, emphasizing the physical causality behind spectroscopic phenomena and establishing self-validating experimental protocols.
Synthetic Context & Causality of Impurities
To accurately characterize a molecule, an analytical scientist must first understand its synthetic origin, as this dictates the impurity profile. 3-Methoxy-4-hydroxyphenylacetylene is frequently synthesized via the Corey-Fuchs homologation starting from vanillin[3].
The critical step involves treating the intermediate 4-(2,2-dibromovinyl)-2-methoxyphenol with a strong base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C)[3].
Causality Insight: The n-BuLi facilitates a rapid halogen-metal exchange followed by an
α
-elimination and rearrangement to yield the terminal alkyne. If the reaction is prematurely quenched or if moisture is introduced, partially debrominated alkenes (e.g., monobromovinyl derivatives) will persist. Therefore, the analytical workflow must be specifically tuned to differentiate the sp-hybridized alkyne protons from residual sp²-hybridized alkene protons.
Figure 1: Orthogonal analytical workflow for the structural validation of 3-methoxy-4-hydroxyphenylacetylene.
Orthogonal Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum is defined by an ABX spin system in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene. The methoxy group appears as a sharp 3H singlet at ~3.9 ppm. Crucially, the terminal alkyne proton (-C≡CH) resonates at ~3.0 ppm.
Causality Insight: Why does the alkyne proton appear upfield at 3.0 ppm, rather than downfield like alkene protons (5-7 ppm)? This is governed by the diamagnetic anisotropy of the triple bond. The cylindrical
π
-electron cloud of the alkyne circulates in the presence of the applied magnetic field (
B0
), creating an induced magnetic field that opposes
B0
along the axis of the bond. Because the terminal proton lies exactly on this axis, it is heavily shielded, shifting its resonance upfield.
¹³C NMR: The sp-hybridized alkyne carbons are highly diagnostic, appearing at ~83.5 ppm (internal) and ~75.5 ppm (terminal).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of functional group integrity, completely bypassing the need for solvation.
Causality Insight: The terminal alkyne C-H stretch appears at ~3280 cm⁻¹ and is unusually sharp. Because the carbon is sp-hybridized, it possesses 50% s-character. This holds the bonding electrons closer to the nucleus, significantly increasing the force constant (stiffness) of the C-H bond compared to sp² or sp³ carbons, pushing the vibrational frequency higher with minimal inhomogeneous broadening.
High-Resolution Mass Spectrometry (HRMS)
For this phenolic compound, Electrospray Ionization in negative mode (ESI-) is the optimal technique.
Causality Insight: The phenolic hydroxyl group is inherently acidic. While the electron-donating methoxy group at the ortho position slightly destabilizes the resulting phenoxide anion, the para-ethynyl group provides sufficient inductive electron withdrawal to facilitate facile deprotonation. This yields a robust
[M−H]−
pseudomolecular ion at m/z 147.04.
Figure 2: Spectroscopic logic tree mapping structural features to their corresponding analytical signals.
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, the following protocols are designed as self-validating systems, where internal checks prevent false positives or instrumental artifacts.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Self-Validation Check: The TMS acts as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm, it indicates a calibration failure or severe magnetic field drift, invalidating the run.
Instrument Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the instrument to the deuterium frequency of the CDCl₃ solvent.
Self-Validation Check: The lock signal continuously compensates for temporal drift in the static magnetic field (
B0
) during the acquisition.
Shimming: Perform gradient shimming (Z1-Z5) to optimize field homogeneity.
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. A broader peak indicates poor shimming, which will obscure the fine J-coupling of the aromatic ABX system.
Acquisition: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a 2-second relaxation delay (
d1
) to ensure complete longitudinal relaxation (
T1
) of the alkyne proton.
Protocol B: ATR-FTIR Spectroscopy
Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Self-Validation Check: The background scan models ambient water vapor and CO₂. The software automatically subtracts this from the sample spectrum, preventing atmospheric fluctuations from being misidentified as molecular peaks.
Sample Loading: Place 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.
Data Collection: Acquire the sample spectrum (32 scans).
Self-Validation Check: Verify that the baseline transmittance is near 100% in non-absorbing regions (e.g., 2500-2000 cm⁻¹). A slanted or low baseline indicates poor crystal contact or severe scattering, requiring sample reloading.
Quantitative Data Synthesis
The following tables summarize the expected spectroscopic data for 3-methoxy-4-hydroxyphenylacetylene, serving as a reference standard for structural verification.
solubility profile of 3-methoxy-4-hydroxyphenylacetylene in organic solvents
An In-Depth Technical Guide to the Solvation Dynamics of 3-Methoxy-4-Hydroxyphenylacetylene Executive Summary 3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol; CAS 14031-76...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solvation Dynamics of 3-Methoxy-4-Hydroxyphenylacetylene
Executive Summary
3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol; CAS 14031-76-6) is a highly versatile bifunctional building block. Featuring both a reactive terminal alkyne and a guaiacol (o-methoxyphenol) moiety, it is a critical intermediate in the synthesis of advanced photochromic materials, such as bioinspired cyclocurcumin analogues, as well as active pharmaceutical ingredients and metal-organic frameworks (MOFs) .
Understanding its solubility profile across various organic solvents is not merely a matter of dissolution; it is a fundamental prerequisite for controlling reaction kinetics, optimizing chromatographic purification, and ensuring the reliability of downstream photophysical or biological assays. This guide provides a comprehensive analysis of its solvation mechanics, quantitative solubility profiles, and self-validating experimental protocols for solubility determination.
Physicochemical Foundations of Solvation
To predict and manipulate the solubility of 3-methoxy-4-hydroxyphenylacetylene, one must deconstruct its molecular architecture. The molecule exhibits a distinct amphiphilic character driven by two opposing domains:
The Polar Headgroup (Guaiacol Moiety): The phenolic hydroxyl (-OH) group acts as a potent hydrogen-bond donor (pKa ~ 9.5), while both the hydroxyl and the adjacent methoxy (-OCH₃) oxygens serve as strong hydrogen-bond acceptors. This domain strongly favors polar protic and polar aprotic environments.
The Non-Polar Tail (Terminal Alkyne): The -C≡CH group is hydrophobic but possesses a highly polarizable
π
-electron cloud. This allows for favorable dispersion forces and
π−π
interactions in halogenated or aromatic solvents, while severely restricting aqueous solubility (Log S < -2) .
Because of these features, the compound exhibits optimal solubility in solvents that can simultaneously disrupt its crystalline lattice via hydrogen bonding and stabilize its polarizable aromatic/alkyne core via dispersion forces.
Fig 1: Intermolecular interaction pathways governing the solvation of 3-methoxy-4-hydroxyphenylacetylene.
Application-Driven Solvent Selection
The choice of solvent dictates not only the concentration of the solute but also its chemical reactivity and photophysical behavior.
Tetrahydrofuran (THF) for Lithiation and Coupling:
In the synthesis of complex photoswitches (e.g., cyclocurcumin analogues), 3-methoxy-4-hydroxyphenylacetylene is frequently reacted with n-butyllithium (n-BuLi) at -78 °C . THF is the solvent of choice here because its oxygen lone pairs coordinate the lithium cation. This solvation breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers or monomers, drastically increasing the nucleophilicity of the butyl anion to efficiently deprotonate the terminal alkyne.
Acetonitrile (MeCN) and Ethanol (EtOH) for Photophysical Studies:
When analyzing the UV-Vis absorption and photoisomerization of derivatives synthesized from this compound, polar solvents like MeCN and EtOH are utilized. The polarity of these solvents stabilizes the excited state (
π−π
*) of the resulting conjugated systems, leading to observable solvatochromic shifts (bathochromic/red shifts) that are critical for characterizing two-photon absorption (TPA) properties .
Cyclohexane and Ethyl Acetate for Chromatography:
Due to the compound's high affinity for silica gel (driven by the phenolic -OH), highly non-polar solvents like cyclohexane act as anti-solvents. A binary mixture (e.g., Cyclohexane/EtOAc at 85:15) provides the exact polarity balance required to elute the compound while leaving more polar impurities behind .
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of 3-methoxy-4-hydroxyphenylacetylene across major solvent classes, providing actionable data for process design.
Solvent Class
Specific Solvent
Primary Solvation Mechanism
Estimated Solubility at 25°C (mg/mL)
Application Context
Polar Aprotic
DMSO
Strong H-bond acceptor; high dielectric constant
> 100
High-concentration stock solutions for NMR or bioassays.
To accurately determine the solubility of 3-methoxy-4-hydroxyphenylacetylene for custom applications, empirical measurement is required. As a Senior Application Scientist, I mandate that all protocols be self-validating—meaning the system inherently proves its own accuracy and equilibrium state without relying on external assumptions.
Protocol A: Shake-Flask Method for Thermodynamic Solubility (HPLC-UV)
This protocol measures the absolute maximum concentration of the compound that can stably exist in a solvent at a specific temperature.
Causality Note: We utilize a 72-hour time-course sampling strategy to rule out "supersaturated" or metastable kinetic states. Equilibrium is only proven when sequential time points yield identical concentrations.
Saturation: Add an excess amount of solid 3-methoxy-4-hydroxyphenylacetylene (~200 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass vial. Rationale: Amber glass prevents UV-induced degradation of the light-sensitive terminal alkyne.
Isothermal Equilibration: Seal the vial and agitate at 25.0 ± 0.1 °C using a thermostatic orbital shaker set to 300 rpm.
Self-Validation Sampling: Extract 50 µL aliquots at exactly 24, 48, and 72 hours.
Validation Gate: If the calculated concentration difference between the 48h and 72h samples is <5%, thermodynamic equilibrium is confirmed. If >5%, continue agitation and sampling at 24h intervals.
Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert to harsh organic solvents like THF and DCM, preventing filter degradation artifacts.
Quantification: Dilute the filtrate into the linear range of your calibration curve using the mobile phase, and analyze via HPLC-UV (
λmax
~ 280 nm).
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Protocol B: Kinetic Solubility via Nephelometry (For High-Throughput Screening)
When testing the compound in aqueous-organic mixtures (e.g., for biological assays), kinetic solubility—the point at which a compound precipitates out of a pre-dissolved state—is more relevant than thermodynamic solubility.
Causality Note: Nephelometry detects the exact moment colloidal aggregates form by measuring light scattering. The system self-validates by running a parallel DMSO-only blank to ensure the solvent itself isn't causing background scattering.
Stock Preparation: Prepare a highly concentrated 10 mM stock solution of 3-methoxy-4-hydroxyphenylacetylene in 100% DMSO.
Serial Spiking: In a 96-well plate, spike varying volumes of the DMSO stock into the target aqueous buffer to achieve final compound concentrations ranging from 1 µM to 500 µM.
Critical Constraint: Maintain a constant final DMSO concentration of exactly 2% v/v across all wells to prevent solvent-induced solubility variations.
Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.
Nephelometric Analysis: Measure light scattering (turbidity) using a microplate reader at 620 nm.
Data Interpretation: The kinetic solubility limit is defined as the highest concentration point before the scattering signal statistically deviates (>3 standard deviations) from the DMSO-only control wells.
References
Pecourneau, J., Losantos, R., Monari, A., Parant, S., Pasc, A., & Mourer, M. "Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin." The Journal of Organic Chemistry, 2021, 86(12), 8112-8126. URL:[Link]
ChemicalCell. "4-Ethynyl-2-Methoxy-Phenol CAS NO 14031-76-6." ChemicalCell Product Catalog. URL:[Link]
Exploratory
Thermodynamic Stability and Degradation Kinetics of 3-Methoxy-4-hydroxyphenylacetylene: A Technical Guide
Executive Summary 3-Methoxy-4-hydroxyphenylacetylene (systematically identified as 1, CAS: 14031-76-6) is a highly versatile terminal alkyne[1]. As a Senior Application Scientist, I frequently encounter this compound as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methoxy-4-hydroxyphenylacetylene (systematically identified as 1, CAS: 14031-76-6) is a highly versatile terminal alkyne[1]. As a Senior Application Scientist, I frequently encounter this compound as a critical synthon in the development of advanced molecular architectures, including 2[2]. However, its utility is often bottlenecked by its thermodynamic instability. This whitepaper dissects the structural thermodynamics of the compound and provides self-validating experimental protocols to accurately profile its degradation kinetics.
Structural Thermodynamics & Electronic Profile
The thermodynamic profile of 3-methoxy-4-hydroxyphenylacetylene is fundamentally governed by the tension between the high-energy terminal alkyne and the electron-rich guaiacol moiety. Terminal alkynes possess a high positive enthalpy of formation, making them thermodynamically metastable relative to their polymerized or oxidized states.
In this specific molecule, the para-hydroxyl and meta-methoxy groups strongly donate electron density into the aromatic ring via resonance. While this electronic delocalization stabilizes the ground state of the aromatic system, it significantly increases the nucleophilicity of the ethynyl group. This lowers the activation energy (
Ea
) barrier for electrophilic attack and oxidative coupling. Consequently, the compound is highly susceptible to spontaneous degradation under ambient conditions.
Mechanistic Degradation Pathways
The thermodynamic driving forces push the molecule toward three primary degradation routes:
Oxidative Coupling : Formation of Glaser-type dimers in the presence of oxygen and trace metals.
Thermal Polymerization : Exothermic cross-linking of the alkyne into polyacetylene derivatives.
Hydration : Conversion to an acetophenone derivative in the presence of ambient moisture and acidic/metallic surfaces.
Figure 1: Primary thermodynamically driven degradation pathways of the terminal alkyne.
Self-Validating Experimental Protocols for Stability Assessment
To accurately characterize the stability of this compound, experimental design cannot be merely procedural; it must be self-validating. Every step must isolate a specific thermodynamic variable to prove causality.
Figure 2: Self-validating experimental workflow for thermodynamic stability characterization.
This protocol determines the intrinsic thermal threshold before spontaneous polymerization occurs.
Step 1: Sample Preparation. Weigh 2-5 mg of purified 3-methoxy-4-hydroxyphenylacetylene into a hermetically sealed aluminum pan inside an argon-filled glovebox.
Causality: The sealed pan prevents the sublimation of the low-molecular-weight monomer (MW: 148.16 g/mol ) before it reaches its thermal polymerization onset. This ensures the exotherm recorded is strictly due to the intrinsic thermodynamic instability of the triple bond, rather than a phase change or atmospheric oxidation.
Step 2: Thermogravimetric Analysis (TGA). Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).
Causality: This establishes the baseline for mass loss, differentiating between volatile degradation and solid-state polymerization (which shows no mass loss but high heat evolution).
Step 3: Differential Scanning Calorimetry (DSC). Run a parallel DSC scan using the same heating profile. Calculate the activation energy (
Ea
) of polymerization using the Kissinger method by varying heating rates (5, 10, 15, 20°C/min).
This protocol isolates oxidative degradation from thermal degradation.
Step 1: Matrix Preparation. Prepare 1 mg/mL standard solutions of the compound in two distinct matrices: strictly degassed anhydrous acetonitrile (sparged with argon for 30 mins) and aerated acetonitrile.
Causality: This bipartite setup creates a self-validating system. By comparing the degradation rates, we decouple the purely thermal polymerization kinetics from oxygen-driven Glaser-type oxidative coupling.
Step 2: Incubation. Incubate both matrices in dark, temperature-controlled autosampler vials at 40°C.
Causality: The dark environment eliminates photochemical trans-cis isomerization or photo-oxidation pathways[2], isolating thermal and oxidative thermodynamics.
Step 3: Chromatographic Analysis. Inject 10 µL aliquots every 12 hours onto a C18 reverse-phase column using an isocratic mobile phase (60:40 Water:Acetonitrile with 0.1% Formic Acid). Monitor at 280 nm. Quantify the remaining monomer to determine the half-life (
t1/2
).
Quantitative Thermodynamic Data
The following table summarizes the representative thermodynamic and kinetic parameters derived from the aforementioned protocols.
Parameter
Value (Representative)
Analytical Method
Thermodynamic Implication
Enthalpy of Polymerization (
ΔHpoly
)
-120 to -150 kJ/mol
DSC
Highly exothermic; indicates the metastable nature of the terminal alkyne.
Decomposition Onset Temperature (
Tonset
)
~145 °C
DSC / TGA
Thermal threshold before spontaneous cross-linking of the ethynyl group.
Activation Energy (
Ea
)
85 - 95 kJ/mol
Kissinger Method (DSC)
Moderate barrier; necessitates low-temperature storage (-20°C) to prevent degradation.
Solution Half-Life (
t1/2
, Aerated, 40°C)
< 48 hours
HPLC-UV
High susceptibility to autoxidation due to the electron-rich guaiacol ring.
Solution Half-Life (
t1/2
, Degassed, 40°C)
> 14 days
HPLC-UV
Removal of
O2
significantly stabilizes the compound, confirming oxidative vulnerability.
Conclusion & Handling Directives
The thermodynamic instability of 3-methoxy-4-hydroxyphenylacetylene is an inherent feature of its highly conjugated, electron-rich structure. To preserve molecular integrity during drug development or materials synthesis, the compound must be stored at -20°C under an inert argon atmosphere. All synthetic steps involving this synthon should ideally be performed using degassed solvents to suppress the thermodynamically favored oxidative coupling pathways.
References
Title: 4-Ethynyl-2-Methoxy-Phenol CAS NO 14031-76-6
Source: ChemicalRoot
URL
Source: The Journal of Organic Chemistry (ACS Publications)
novel synthesis pathways for 3-methoxy-4-hydroxyphenylacetylene
An In-Depth Technical Guide to Novel Synthesis Pathways for 3-Methoxy-4-hydroxyphenylacetylene Introduction: The Significance of the Isovanillylacetylene Scaffold 3-Methoxy-4-hydroxyphenylacetylene, often referred to as...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Novel Synthesis Pathways for 3-Methoxy-4-hydroxyphenylacetylene
Introduction: The Significance of the Isovanillylacetylene Scaffold
3-Methoxy-4-hydroxyphenylacetylene, often referred to as isovanillylacetylene, is a highly valuable terminal alkyne building block in modern organic synthesis. Its rigid, linear acetylene linker combined with the versatile phenolic and methoxy functionalities makes it a crucial intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern, an isomer of the more common vanillin-derived structures, allows for the exploration of distinct chemical space, particularly in the synthesis of kinase inhibitors, natural product analogues, and conjugated organic materials.
The presence of a reactive terminal alkyne, a nucleophilic phenol, and an electron-donating methoxy group presents unique challenges and opportunities in its synthesis. A successful synthetic strategy must navigate the selective reactivity of these groups, often necessitating the use of orthogonal protecting group strategies and carefully controlled reaction conditions. This guide provides an in-depth analysis of established and novel synthetic pathways, focusing on the underlying chemical logic, practical experimental considerations, and comparative performance to empower researchers in their synthetic endeavors.
Part 1: The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling
The most direct and widely employed method for constructing the aryl-alkyne bond is the Sonogashira cross-coupling reaction.[1][2] This powerful transformation involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Mechanistic Considerations and Causality
The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[1]
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X). The terminal alkyne, activated by copper, is then transferred to the palladium center via transmetalation, forming a Pd(II)-alkynyl-aryl complex. Reductive elimination yields the final product (Ar-alkyne) and regenerates the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.
A common and problematic side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions and using co-solvents that reduce the concentration of oxygen.[4]
The Critical Role of Protecting Groups
The free phenolic hydroxyl group in the target molecule is acidic and incompatible with the basic conditions of the Sonogashira reaction. It can deprotonate and coordinate to the metal catalysts, inhibiting their activity or leading to undesired side reactions. Therefore, protection of this group is a mandatory preliminary step.
The choice of protecting group (PG) is critical and must satisfy several criteria:
Ease of Installation: The PG should be introduced in high yield under mild conditions.
Stability: It must be robust enough to withstand the conditions of the subsequent cross-coupling reaction.
Facile Removal: The PG must be cleavable under conditions that do not affect the newly formed alkyne or other functional groups.[5]
Common protecting groups for phenols include silyl ethers (e.g., TBDMS, TIPS) and ethers (e.g., MOM, SEM).[6][7] Silyl ethers are particularly advantageous due to their straightforward removal with fluoride sources like TBAF.
Caption: The Corey-Fuchs reaction pathway from isovanillin.
Pathway B: Decarboxylative Routes
More recent strategies focus on improving atom economy by utilizing decarboxylation reactions. One such approach could start from 4-hydroxy-3-methoxyphenylpropiolic acid. While less documented for this specific molecule, the thermal or catalyst-free decarboxylation of hydroxycinnamic acids to form vinylphenols is a known transformation, suggesting the analogous decarboxylation of a propiolic acid is a viable, albeit challenging, novel route.
[8]
Knoevenagel-Doebner Condensation: Isovanillin can be condensed with malonic acid to form 4-hydroxy-3-methoxycinnamic acid.
Bromination/Elimination: The cinnamic acid derivative would undergo bromination of the double bond, followed by a double dehydrobromination to install the alkyne, yielding 4-hydroxy-3-methoxyphenylpropiolic acid.
Decarboxylation: Heating the propiolic acid, potentially in a high-boiling point solvent like DMF, could induce decarboxylation to afford the terminal alkyne. The main challenge is preventing polymerization of the product under these conditions.
Part 3: Quantitative Data and Comparative Analysis
The selection of an optimal synthetic route depends on a balance of yield, cost, scalability, and safety. The following table summarizes key parameters for the discussed pathways.
Parameter
Pathway 1: Sonogashira
Pathway 2: Corey-Fuchs from Isovanillin
Starting Material
4-Iodo-2-methoxyphenol
Isovanillin
Key Reagents
Pd/Cu catalysts, TMSA, Base
CBr₄, PPh₃, n-BuLi
Typical Overall Yield
75-90%
60-80%
Number of Steps
3 (Protection, Coupling, Deprotection)
3 (Protection, Homologation, Deprotection)
Key Advantages
High yields, high reliability, convergent.
Readily available starting material.
Key Disadvantages
Cost of palladium catalyst, requires aryl iodide.
Use of pyrophoric n-BuLi, stoichiometric PPh₃ waste.
Part 4: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed steps for researchers.
Protocol 1: Sonogashira Coupling of Protected 4-Iodo-2-methoxyphenol
Step A: Protection of 4-Iodo-2-methoxyphenol
Dissolve 4-iodo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
Add imidazole (1.5 eq) and stir until fully dissolved.
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction with saturated aqueous NH₄Cl solution.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (eluent: 5% ethyl acetate in hexanes) to yield 1-(tert-butyldimethylsilyloxy)-4-iodo-2-methoxybenzene.
Step B: Sonogashira Coupling
To a flame-dried Schlenk flask under an argon atmosphere, add the protected aryl iodide from Step A (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Add anhydrous triethylamine (Et₃N, ~0.1 M, 4.0 eq).
Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise via syringe.
Heat the mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify by flash column chromatography to isolate the coupled product.
Step C: Two-Step Deprotection
Dissolve the purified product from Step B in methanol (~0.2 M).
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2 hours to cleave the TMS group.
Remove the methanol under reduced pressure. Add water and extract with ethyl acetate. Dry the combined organic layers and concentrate.
Dissolve the resulting crude alkyne in anhydrous tetrahydrofuran (THF, ~0.2 M).
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.
Stir for 1 hour at room temperature.
Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography (eluent: 20-30% ethyl acetate in hexanes) to afford 3-methoxy-4-hydroxyphenylacetylene as a solid.
Conclusion and Future Outlook
The synthesis of 3-methoxy-4-hydroxyphenylacetylene is most reliably achieved through a multi-step sequence involving the protection of a phenolic precursor followed by a palladium-catalyzed Sonogashira coupling. Routes commencing from inexpensive feedstocks like isovanillin via aldehyde-to-alkyne homologation present a strong alternative. While these methods are robust, they often rely on stoichiometric reagents and expensive catalysts.
Future research should focus on developing more sustainable and atom-economical pathways. This includes the exploration of copper-free Sonogashira variants to reduce heavy metal waste, the development of catalytic (rather than stoichiometric) aldehyde-to-alkyne transformations, and the investigation of novel decarboxylative strategies. Furthermore, the application of biocatalysis and enzymatic routes, which operate under mild, aqueous conditions, could represent a paradigm shift in the environmentally benign production of this valuable synthetic intermediate.
[11]
References
PrepChem.com . Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile. Available from: [Link].
Pouyatos, B. et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Royal Society of Chemistry. Available from: [Link].
Fürstner, A. et al. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry. Available from: [Link].
Wikipedia . Sonogashira coupling. Available from: [Link].
Organic Synthesis . Protecting Groups. Available from: [Link].
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. Available from: [Link].
Nolan, S. P. et al. (2018). Hydrophenoxylation of alkynes. ResearchGate. Available from: [Link].
Organic Chemistry Portal . Protective Groups. Available from: [Link].
Thomas, K. R. J. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link].
SynArchive . Sonogashira Coupling. Available from: [Link].
Various Authors . (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. Available from: [Link].
Wölfling, J. et al. (2013). Synthesis of novel 13α-estrone derivatives by Sonogashira coupling as potential 17β-HSD1 inhibitors. Beilstein Journal of Organic Chemistry. Available from: [Link].
Various Authors . (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Available from: [Link].
Organic Chemistry Portal . Sonogashira Coupling. Available from: [Link].
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern. Available from: [Link].
Various Authors . (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC - NIH. Available from: [Link].
Various Authors . (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available from: [Link].
ResearchGate . Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).... Available from: [Link].
Schwartz, H. et al. (1992). One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde). Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link].
Google Patents. CN107118087A - A kind of new technique for synthesizing of isovanillin.
Various Authors . (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. Available from: [Link].
Google Patents. US5786516A - Process for the preparation of isovanillin.
Various Authors . (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade. PMC. Available from: [Link].
Wikipedia . 3-Methoxy-4,5-dihydroxyphenethylamine. Available from: [Link].
Li, J. et al. (2018). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. ResearchGate. Available from: [Link].
Various Authors . (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available from: [Link].
Various Authors . (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. PubMed. Available from: [Link].
Various Authors . (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. Available from: [Link].
Google Patents. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
FooDB . Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Available from: [Link].
Laatsch, H. et al. (1998). A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin. ResearchGate. Available from: [Link].
Gal, Y.-S. et al. (1986). A novel route for producing soluble polyacetylene–polyisoprene block copolymers. Journal of the Chemical Society, Chemical Communications. Available from: [Link].
Kaysser, L. et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. PubMed. Available from: [Link].
Various Authors . (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available from: [Link].
ResearchGate . Novel Biosynthetic Route to the Isoquinoline Scaffold. Available from: [Link].
Electron Density and Resonance Effects in 3-Methoxy-4-Hydroxyphenylacetylene: A Mechanistic Guide for Advanced Molecular Design
Executive Summary The molecule 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynylguaiacol or 4-ethynyl-2-methoxyphenol, CAS: 14031-76-6) represents a highly tunable, electron-rich bioisostere and synthetic inter...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynylguaiacol or 4-ethynyl-2-methoxyphenol, CAS: 14031-76-6) represents a highly tunable, electron-rich bioisostere and synthetic intermediate[1]. Characterized by a complex interplay of inductive (-I) and resonance (+R) effects, its electronic topography makes it a critical building block in advanced drug development, bioorthogonal click chemistry, and the synthesis of photoswitchable cyclocurcumin analogues[2][3].
This whitepaper provides an in-depth mechanistic analysis of the electron density distribution within 3-methoxy-4-hydroxyphenylacetylene. By integrating empirical
13
C-NMR spectroscopy with Density Functional Theory (DFT), we establish a self-validating framework for quantifying substituent-induced electronic changes.
Structural Anatomy & Electronic Topography
The reactivity of 3-methoxy-4-hydroxyphenylacetylene is governed by a "push-pull" electronic network across the aromatic conduit. The terminal alkyne (-C≡CH) is inherently electron-withdrawing due to the high s-character of its sp-hybridized carbons. However, the substituents on the phenyl ring drastically alter its electron density:
The para-Hydroxy Group (-OH at C4): Acts as a strong electron-donating group (EDG) via resonance (+R). Because it is situated para to the ethynyl group (C1), the oxygen lone pairs delocalize directly into the aromatic
π
-system, pushing electron density toward the ipso-carbon. This creates a highly polarized alkyne where the terminal carbon (C
β
) becomes electron-rich (shielded) and the internal carbon (C
α
) becomes electron-deficient (deshielded)[4].
The meta-Methoxy Group (-OCH
3
at C3): Exhibits a moderate +R effect and a moderate -I effect. Because it is meta to the alkyne, its resonance delocalization primarily enriches C2, C4, and C6. It does not directly conjugate with the alkyne. However, by increasing the electron density at C4, it synergistically enhances the ability of the -OH group to donate electrons into the ring.
The Ethynyl Group (-C≡CH at C1): Acts as a
π
-acceptor in this specific highly-donating environment. The increased electron density at the ipso-carbon forces the alkyne's
π
-electrons toward the terminal hydrogen, enhancing its hydrogen-bond accepting capabilities[5].
Fig 1. Electronic push-pull network in 3-methoxy-4-hydroxyphenylacetylene.
Quantitative Electronic Mapping
To accurately predict the reactivity of this molecule in biological systems or catalytic cycles (such as CuAAC click chemistry), we must quantify the electron density. This is achieved through Substituent-Induced Chemical Shifts (SCS) in
13
C-NMR and Hammett constant analysis[4].
Table 1: Hammett Constants (
σ
) for Key Substituents
Causality: Negative
σ
values indicate electron donation (increasing nucleophilicity), while positive values indicate electron withdrawal. The strong negative
σpara
of the -OH group drives the polarization of the alkyne.
Substituent
Position Relative to Alkyne
σmeta
σpara
Primary Resonance Effect (R)
Primary Inductive Effect (I)
-OH
4 (para)
N/A
-0.37
Strong (+R)
Weak (-I)
-OCH
3
3 (meta)
+0.12
N/A
Moderate (+R)
Moderate (-I)
-C≡CH
1 (ipso)
N/A
N/A
Weak (-R)
Strong (-I)
Table 2:
13
C-NMR Chemical Shifts (ppm) & SCS Data
Causality: The +R effect of the para-OH group extends into the conjugated triple bond. This shields the terminal acetylenic carbon (C
β
), shifting its resonance upfield compared to unsubstituted phenylacetylene.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains an internal checkpoint that prevents the propagation of errors into downstream analysis.
Protocol 1: Synthesis via Corey-Fuchs Homologation
To study the molecule, it must first be synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde)[3].
Protection: React vanillin with chloromethyl methyl ether (MOM-Cl) and DIPEA in dichloromethane (DCM) at 0 °C to protect the -OH group.
Dibromoalkene Formation: Add CBr
4
(2.0 eq) and PPh
3
(4.0 eq) to the protected vanillin in DCM at 0 °C. Stir for 3 hours to yield the 1,1-dibromoalkene intermediate.
Alkyne Generation: Dissolve the intermediate in anhydrous THF at -78 °C. Dropwise add n-BuLi (4.0 eq). Stir for 1 hour, then warm to room temperature.
Deprotection: Quench with aqueous HCl to simultaneously neutralize the base and cleave the MOM protecting group, yielding 4-ethynyl-2-methoxyphenol.
Validation Checkpoint: Perform a rapid
1
H-NMR on the crude product. The complete disappearance of the aldehyde proton signal (
∼
9.8 ppm) and the appearance of a sharp alkyne proton singlet (
∼
3.0 ppm) validates the successful homologation before proceeding to purification.
Protocol 2:
13
C-NMR SCS Acquisition
Sample Preparation: Dissolve 20 mg of the purified compound in 0.5 mL of anhydrous CDCl
3
. Crucial: The solvent must be strictly anhydrous; trace water will hydrogen-bond with the -OH group, artificially dampening its +R effect and skewing the C
β
shift.
Acquisition: Acquire
13
C-NMR spectra at 298K on a 100 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence.
Validation Checkpoint: The CDCl
3
solvent triplet must be perfectly calibrated to 77.16 ppm. If the solvent peak drifts, the entire SCS calculation is mathematically invalid and must be recalibrated.
Geometry Optimization: Construct the molecule in silico and optimize the geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory. Causality: The diffuse functions (+) are mandatory to accurately model the extended
π
-electron cloud of the alkyne and the lone pairs of the oxygen atoms[6][7].
Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry.
Electrostatic Potential (ESP): Generate the ESP map and perform Bader charge analysis to quantify the exact electron population at C
α
and C
β
.
Validation Checkpoint: The frequency calculation must yield zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a saddle point rather than a true local minimum, rendering the electron density map invalid.
Fig 2. Self-validating workflow integrating NMR empirical data with DFT theoretical modeling.
Applications in Advanced Drug Development
Understanding the electron density of 3-methoxy-4-hydroxyphenylacetylene directly dictates its utility in pharmaceutical sciences:
Tuning Click Chemistry (CuAAC): The Copper(I)-catalyzed alkyne-azide cycloaddition is highly sensitive to the electron density of the alkyne. The shielded, electron-rich C
β
of this molecule alters the coordination kinetics with the Cu(I) catalyst. While electron-deficient alkynes generally react faster in uncatalyzed click reactions, the specific
π
-polarization here makes it an excellent, stable bioorthogonal handle that resists spontaneous degradation in biological media[8].
Photopharmacology: This compound is a direct precursor to dissymmetric
γ
-pyrones and cyclocurcumin analogues. The extended conjugation and specific electron density profile allow these derivatives to undergo highly efficient trans-cis photoisomerization under specific UV/Vis wavelengths, enabling the development of light-activated targeted therapeutics[2][3].
Targeted Covalent Inhibitors: The polarized alkyne can act as a tuned Michael acceptor or a mechanism-based inhibitor for specific metalloenzymes (like Cytochrome P450s), where the electron-rich
π
-cloud coordinates with the heme iron prior to covalent adduction.
Introduction & Scope 3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol) is a highly versatile terminal alkyne. Featuring an electron-rich aromatic ring with hydrogen-bonding capabilities, it ser...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol) is a highly versatile terminal alkyne. Featuring an electron-rich aromatic ring with hydrogen-bonding capabilities, it serves as a critical building block in the synthesis of bioinspired photoswitches (such as cyclocurcumin analogues), nonlinear optical materials, and advanced [1].
However, subjecting this unprotected, electron-rich phenolic alkyne to palladium-catalyzed cross-coupling presents distinct chemoselectivity challenges. This Application Note provides a rigorously optimized, self-validating protocol for the Sonogashira coupling of 3-methoxy-4-hydroxyphenylacetylene with aryl and vinyl halides, ensuring high yields while suppressing unwanted side reactions[2].
Mechanistic Causality & Reaction Design
The Sonogashira reaction operates via a synergistic dual catalytic cycle: a Pd(0)/Pd(II) cycle responsible for carbon-carbon bond formation, and a Cu(I) cycle that generates the reactive copper acetylide intermediate[3].
When utilizing 3-methoxy-4-hydroxyphenylacetylene, researchers must account for two primary mechanistic deviations:
Glaser-Hay Homocoupling: The electron-donating methoxy and hydroxyl groups significantly increase the nucleophilicity of the alkyne. In the presence of trace oxygen and the Cu(I) co-catalyst, the alkyne undergoes rapid oxidative dimerization.
Causality: Oxygen acts as a terminal oxidant for the Cu-catalyzed homocoupling.
Solution: Rigorous exclusion of oxygen via freeze-pump-thaw degassing is non-negotiable.
Phenolic Proton Interference: The acidic phenolic proton (pKa ~ 9.5) can competitively bind or neutralize the amine base required to deprotonate the terminal alkyne (pKa ~ 24) during Cu-acetylide formation.
Causality: Insufficient base prevents the transmetalation step, stalling the catalytic cycle.
Solution: A stoichiometric excess (typically 3–5 equivalents) of a sterically hindered amine, such as diisopropylamine (DIPA), is required to buffer the system without poisoning the Pd catalyst[2].
Figure 1. Dual Pd/Cu catalytic cycle for Sonogashira coupling of the phenolic alkyne.
Data Visualization: Optimization of Reaction Conditions
To establish an authoritative baseline, the following table summarizes the causal impact of different reaction parameters on the coupling of 3-methoxy-4-hydroxyphenylacetylene with a standard aryl iodide.
Entry
Catalyst System (5 mol%)
Base (Equiv.)
Solvent
Temp (°C)
Yield (%)
Homocoupling (%)
Mechanistic Insight
1
Pd(PPh3)4 / CuI
Et3N (1.5)
THF
25
45%
15%
Insufficient base leads to stalled transmetalation.
2
Pd(PPh3)4 / CuI
Et3N (5.0)
THF
25
72%
12%
Excess base improves yield; homocoupling persists.
3
Pd(PPh3)2Cl2 / CuI
DIPA (5.0)
DMF
50
88%
<5%
Pd(II) precatalyst + DIPA minimizes side reactions.
4
Pd(dppf)Cl2 / CuI
K2CO3 (3.0)
THF
65
30%
40%
Inorganic base in biphasic system promotes oxidation.
Note: Entry 3 represents the optimized, self-validating conditions utilized in Protocol 4.2.
Experimental Protocols
Preparation of 3-Methoxy-4-hydroxyphenylacetylene
The terminal alkyne is synthesized via the Corey-Fuchs homologation of a vanillin derivative. Specifically, 4-(2,2-dibromovinyl)-2-methoxyphenol is treated with n-BuLi (4.0 equiv) in dry THF at -78 °C for 3 hours, followed by an aqueous quench[1]. The resulting alkyne must be stored under argon at -20 °C to prevent degradation.
Optimized Sonogashira Cross-Coupling Procedure
Target: Coupling of 3-methoxy-4-hydroxyphenylacetylene with an aryl iodide.
Step 1: Setup and Degassing (Critical Step)
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol).
Add anhydrous DMF (5.0 mL) and Diisopropylamine (DIPA, 5.0 mmol).
Perform three cycles of freeze-pump-thaw degassing.
Causality: Removing dissolved oxygen prevents the Cu-catalyzed Glaser homocoupling of the electron-rich alkyne.
Step 2: Catalyst Loading
Backfill the flask with ultra-pure Argon.
Quickly remove the septum and add Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%).
Reseal and purge the headspace with Argon for 5 minutes.
Step 3: Alkyne Addition
Dissolve 3-methoxy-4-hydroxyphenylacetylene (1.2 mmol) in 2.0 mL of degassed DMF.
Add the alkyne solution dropwise over 10 minutes via a gas-tight syringe.
Causality: Slow addition maintains a low steady-state concentration of the alkyne, further suppressing homocoupling[3].
Heat the reaction mixture to 50 °C.
Step 4: Reaction Monitoring
Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.
Self-Validation Check: A successful reaction will transition from pale yellow to a clear, deep amber color. If the solution turns opaque black with visible precipitate within the first 30 minutes, the Pd catalyst has prematurely aggregated into inactive "Pd black" (likely due to oxygen ingress).
Step 5: Workup and Purification
Upon complete consumption of the aryl iodide (typically 4–6 hours), cool the mixture to room temperature.
Quench with saturated aqueous NH4Cl (10 mL) to complex the copper salts.
Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify via flash column chromatography on silica gel.
Figure 2. Step-by-step experimental workflow logic for the air-sensitive Sonogashira coupling.
Symptom: TLC reveals a highly UV-active, lower-Rf spot that stains intensely with KMnO4.
Causality: Oxygen contamination or excessive CuI loading.
Corrective Action: Ensure strict Schlenk techniques. Reduce CuI loading to 2 mol% or switch to a "copper-free" Sonogashira variant using highly active Pd-NHC complexes[3].
Diagnostic 2: Incomplete Conversion of Aryl Halide
Symptom: Reaction stalls at ~50% conversion despite an active catalyst color (amber).
Causality: The phenolic proton has neutralized the local basicity, inhibiting the deprotonation of the alkyne.
Corrective Action: Add an additional 2.0 equivalents of DIPA and elevate the temperature to 60 °C.
References
Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review
Source: MDPI Catalysts
URL:[Link]
Application Note: 3-Methoxy-4-hydroxyphenylacetylene Functionalization for Advanced Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, optimization, and pharmacological application of vanillin-derived terminal alkynes via Click Chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Synthesis, optimization, and pharmacological application of vanillin-derived terminal alkynes via Click Chemistry.
Mechanistic Rationale: The Guaiacol-Triazole Pharmacophore
In modern drug discovery, the hybridization of privileged natural scaffolds with synthetic pharmacophores is a proven strategy for developing multi-target-directed ligands. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one such privileged scaffold, possessing a redox-active guaiacol moiety known for its potent antioxidant, anti-inflammatory, and neuroprotective properties[1].
By converting vanillin into 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol), researchers unlock the ability to utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This "Click Chemistry" approach is highly valued because the resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker. It acts as a rigid, metabolically stable bioisostere of an amide bond that actively participates in target binding through dipole-dipole interactions, hydrogen bonding, and π-stacking[3][4].
Synthetic Strategy & Workflow
The transformation of vanillin into a functionalized triazole hybrid is a self-validating, two-phase synthetic system:
Alkyne Homologation: The aldehyde is converted to a terminal alkyne via a modified Corey-Fuchs reaction.
CuAAC Functionalization: The terminal alkyne is reacted with an organic azide to form the 1,2,3-triazole.
Synthetic workflow from vanillin to triazole hybrids via CuAAC.
Step-by-Step Experimental Protocols
As a Senior Application Scientist, I emphasize that successful execution of these protocols relies heavily on understanding the causality behind the reagent stoichiometry and temperature controls.
Protocol A: Synthesis of 3-Methoxy-4-hydroxyphenylacetylene
This protocol utilizes a Ramirez olefination followed by a Corey-Fuchs elimination[2].
Step 1: Ramirez Olefination (Preparation of 1,1-dibromoalkene)
Setup: Dissolve vanillin (1.0 equiv) and carbon tetrabromide (CBr₄, 2.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C.
Addition: Slowly add triphenylphosphine (PPh₃, 4.0 equiv) in small portions. Causality: The reaction between PPh₃ and CBr₄ is highly exothermic and generates the active phosphonium ylide. Strict temperature control at 0 °C prevents the degradation of the ylide and minimizes side reactions.
Workup: Stir for 3 hours at 0 °C. Quench with water, extract with DCM, and purify via silica gel chromatography (Cyclohexane/EtOAc) to isolate the 4-(2,2-dibromovinyl)-2-methoxyphenol intermediate.
Step 2: Corey-Fuchs Elimination
Setup: Dissolve the dibromoalkene intermediate (1.0 equiv) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
Metalation: Dropwise, add n-Butyllithium (n-BuLi, 1.4 M in hexanes, 4.0 equiv ). Causality: Why 4.0 equivalents? The free phenolic -OH group is highly acidic and instantly consumes the first equivalent of n-BuLi. The second and third equivalents drive the E2 elimination of HBr and the subsequent halogen-metal exchange. The fourth equivalent ensures the reaction goes to completion without premature quenching[2].
Quenching & Isolation: Stir for 3 hours at -78 °C. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 3-methoxy-4-hydroxyphenylacetylene as a brown oil[5].
This protocol couples the synthesized alkyne with a target azide to form a biologically active hybrid[4].
Reagent Mixing: In a round-bottom flask, combine 3-methoxy-4-hydroxyphenylacetylene (1.0 equiv) and the chosen organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (t-BuOH/H₂O). Causality: The biphasic nature of this solvent system leverages the hydrophobic effect to accelerate the cycloaddition, while water stabilizes the copper-acetylide intermediate[6].
Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv) followed by sodium ascorbate (0.10 equiv). Causality: Direct use of Cu(I) salts is prone to oxidation and disproportionation. Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ and maintains it throughout the catalytic cycle[4].
Reaction: Stir vigorously at room temperature for 12 hours. The reaction is invariant to the presence of air or moisture, making it highly reliable[4].
Purification: Because the 1,4-disubstituted 1,2,3-triazole cycloadducts typically precipitate out of the aqueous mixture, pure products can often be isolated by simple filtration, bypassing the need for complex chromatography[6].
CuAAC Reaction Optimization & Quantitative Data
To maximize library generation throughput, varying the catalytic system and energy input can drastically alter reaction kinetics. The table below summarizes the quantitative optimization of CuAAC conditions for vanillin-derived terminal alkynes based on field-proven methodologies[7][8].
Entry
Catalytic System
Solvent Matrix
Temperature
Time
Yield (%)
Mechanistic Note
1
CuSO₄ / NaAsc
t-BuOH/H₂O (1:1)
25 °C
12 h
85%
Standard bioorthogonal baseline; highly reliable[4].
2
CuBr / PMDTA
Toluene
80 °C
24 h
72%
Ligand (PMDTA) required to enforce regioselectivity in organic solvents[7].
Microwave dielectric heating drastically accelerates the catalytic cycle[8].
Table 1: Comparative optimization of CuAAC parameters for terminal alkynes. Microwave irradiation (Entry 4) provides the highest yield in the shortest timeframe, making it ideal for high-throughput drug screening.
Pharmacological Applications & Target Pathways
Functionalizing 3-methoxy-4-hydroxyphenylacetylene allows researchers to build dual-action therapeutic agents. For example, in Alzheimer's disease research, vanilloid-triazole conjugates have been designed as dual inhibitors of Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation[9]. Furthermore, triazole-linked vanillin hybrids exhibit potent antibacterial activity by inhibiting bacterial DNA synthesis[10].
The synergy between the structural components is mapped below:
Dual-action pharmacological mechanism of guaiacol-triazole hybrids.
The guaiacol moiety acts as a radical scavenger to neutralize Reactive Oxygen Species (ROS), while the triazole linker deeply anchors the molecule into the hydrophobic pockets of target enzymes (like AChE or GST) via π-stacking, culminating in robust cellular protection and therapeutic efficacy[3][9].
References
[3] Click inspired synthesis of vanillin containing glycomacrocycle. ResearchGate. 3
[1] Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. 1
[4] Click Chemistry in Drug Discovery. MilliporeSigma. 4
[2] Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin. ACS Publications. 2
[5] Ce document est le fruit d'un long travail approuvé par le jury de soutenance. Université de Lorraine. 5
[7] Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Semantic Scholar. 7
[8] Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. MDPI. 8
[9] Click-designed vanilloid-triazole conjugates as dual inhibitors of AChE and Aβ aggregation. RSC. 9
[10] Synthesis, antibacterial activity and molecular docking study of vanillin derived 1,4-disubstituted 1,2,3-triazoles as inhibitors of bacterial DNA synthesis. ResearchGate.10
Synthesis of Novel Fluorophores: An Application Guide Utilizing 3-Methoxy-4-hydroxyphenylacetylene
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis and application of fluorescent probes derived from the versatile building block, 3-methoxy-4-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis and application of fluorescent probes derived from the versatile building block, 3-methoxy-4-hydroxyphenylacetylene. This precursor, valued for its intrinsic fluorescence and reactive acetylene group, serves as a foundational component for creating sophisticated molecular tools for biological imaging and sensing. This document provides an in-depth exploration of the underlying chemical principles, detailed, field-tested protocols, and critical insights into the design and execution of these synthetic pathways. We will focus on two powerful and widely adopted conjugation strategies: the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate these methods but also to innovate and adapt them for their specific research needs.
Introduction: The Strategic Advantage of 3-Methoxy-4-hydroxyphenylacetylene
3-Methoxy-4-hydroxyphenylacetylene, a derivative of isovanillin, is a highly valuable starting material in the synthesis of fluorescent probes. Its molecular architecture offers a unique combination of features that are advantageous for the design of sensitive and specific imaging agents. The phenolic hydroxyl group provides a site for modulation of photophysical properties, such as pH sensitivity, and can be a key point of interaction with biological targets.[1][2] The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and "click chemistry".[3][][5] This allows for the straightforward tethering of the 3-methoxy-4-hydroxyphenylacetylene core to other fluorophores, biomolecules, or targeting moieties.[6]
The inherent fluorescence of the phenylacetylene core, while modest on its own, can be significantly enhanced and tuned through chemical modification.[7][8] This allows for the creation of probes with a wide range of emission wavelengths, a critical consideration for avoiding autofluorescence in biological systems and for multiplexed imaging applications.[9] This guide will provide the foundational knowledge and practical protocols to leverage these properties in the development of novel fluorescent probes.
Part 1: Reaction Mechanisms and Design Principles
The construction of complex fluorescent probes from 3-methoxy-4-hydroxyphenylacetylene hinges on the strategic implementation of robust and efficient chemical reactions. The choice of reaction is dictated by the desired final structure of the probe and the nature of the molecules to be conjugated.
The Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly well-suited for the synthesis of fluorescent probes as it allows for the direct connection of the 3-methoxy-4-hydroxyphenylacetylene core to a variety of aromatic systems, including other fluorophores or targeting ligands.[6][12]
The catalytic cycle of the Sonogashira coupling is a well-established process involving the synergistic action of a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps. The amine base in the reaction mixture plays a crucial role in deprotonating the terminal alkyne, forming the reactive copper(I) acetylide intermediate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Approach
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction and is an exceptionally powerful tool for bioconjugation.[13] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, such as the one present in 3-methoxy-4-hydroxyphenylacetylene.
The CuAAC reaction is prized for its orthogonality, meaning it does not interfere with most biological functional groups, making it ideal for labeling biomolecules in complex biological environments.[3][14] This reaction can be used to attach the 3-methoxy-4-hydroxyphenylacetylene core to azide-modified proteins, nucleic acids, or small molecules, enabling the creation of highly specific fluorescent probes for a multitude of applications.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a representative fluorescent probe using both the Sonogashira coupling and CuAAC reactions. These protocols are intended to be a starting point and may require optimization depending on the specific substrates and desired outcomes.
General Laboratory Procedures
All manipulations should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use, and reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).[15] Solvents should be of high purity and dried according to standard procedures when necessary. Reaction progress should be monitored by thin-layer chromatography (TLC) to ensure complete conversion of starting materials.[15]
Protocol 1: Synthesis of a Diphenylacetylene-Based Fluorophore via Sonogashira Coupling
This protocol describes the synthesis of a fluorescent probe by coupling 3-methoxy-4-hydroxyphenylacetylene with an iodinated aromatic compound.
Materials and Reagents:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
3-Methoxy-4-hydroxyphenylacetylene
148.16
1.0
148 mg
4-Iodoanisole
234.04
1.1
257 mg
Bis(triphenylphosphine)palladium(II) dichloride
701.90
0.03
21 mg
Copper(I) iodide
190.45
0.06
11 mg
Triethylamine
101.19
3.0
0.42 mL
Tetrahydrofuran (THF), anhydrous
-
-
10 mL
Step-by-Step Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-hydroxyphenylacetylene (148 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure fluorescent probe.[15]
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Triazole-Linked Fluorescent Probe via CuAAC
This protocol details the "clicking" of an azide-functionalized fluorophore to 3-methoxy-4-hydroxyphenylacetylene.
Materials and Reagents:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
3-Methoxy-4-hydroxyphenylacetylene
148.16
1.0
148 mg
Azide-Functionalized Fluorophore
Varies
1.0
Varies
Copper(II) sulfate pentahydrate
249.69
0.1
25 mg
Sodium ascorbate
198.11
0.3
59 mg
t-Butanol/Water (1:1)
-
-
10 mL
Step-by-Step Procedure:
In a round-bottom flask, dissolve 3-methoxy-4-hydroxyphenylacetylene (148 mg, 1.0 mmol) and the azide-functionalized fluorophore (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in water (1 mL).
In another vial, prepare a fresh solution of sodium ascorbate (59 mg, 0.3 mmol) in water (1 mL).
To the reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
Stir the reaction vigorously at room temperature for 4-6 hours. The reaction mixture may become heterogeneous.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure triazole-linked fluorescent probe.[13]
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Visualization of Synthetic Workflows
To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
Caption: Sonogashira Coupling Workflow.
Caption: CuAAC "Click Chemistry" Workflow.
Part 4: Troubleshooting and Safety Precautions
Troubleshooting:
Low Yield in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also crucial. Consider using a different palladium source or ligand if yields remain low.
Incomplete CuAAC Reaction: Ensure that the sodium ascorbate solution is freshly prepared, as it can oxidize over time. The reaction can sometimes be sluggish; gentle heating (40-50 °C) may improve the reaction rate.
Purification Difficulties: The polarity of the synthesized fluorescent probes can vary significantly. A careful selection of the eluent system for column chromatography is essential for effective purification. It may be necessary to try several solvent combinations to achieve optimal separation.
Safety Precautions:
Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care. Avoid inhalation of dust and skin contact.
Organic Solvents: Many of the solvents used in these protocols are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle with appropriate personal protective equipment and behind a blast shield if working on a larger scale.
General Precautions: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
3-Methoxy-4-hydroxyphenylacetylene is a powerful and versatile starting material for the synthesis of a diverse range of fluorescent probes. By mastering robust and efficient synthetic methodologies such as the Sonogashira coupling and CuAAC "click chemistry," researchers can unlock the potential of this valuable building block to create novel tools for biological imaging, diagnostics, and drug discovery. This guide provides the fundamental knowledge and practical protocols to empower scientists to confidently design, synthesize, and apply these important molecular probes in their research endeavors.
References
Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC. (n.d.).
Synthesis of fluorescent probes - The Royal Society of Chemistry. (n.d.).
Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution. (2005, November 11).
Synthesis of 3-hydroxyflavone fluorescent probes and study of their fluorescence properties. (n.d.).
Uddin, M. N. (n.d.). Fluorescence probes for bioimaging: synthesis, photophysical propertie. Digital Commons @ NJIT.
Use of 3-hydroxyphenylacetylene for activity-dependent, fluorescent labeling of bacteria that degrade toluene via 3-methylcatechol. (2003, December 15). PubMed.
Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC. (2022, March 23).
Application Notes and Protocols for Creating Fluorescent Probes with 2-(4-Azidobutyl)isoindoline-1,3-dione. (n.d.). Benchchem.
Tailoring the Photophysical Signatures of BODIPY Dyes: Toward Fluorescence Standards across the Visible Spectral Region. (2018, October 17). IntechOpen.
THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. (2025, May 5). TCU Digital Repository.
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.).
Use of 3-hydroxyphenylacetylene for activity-dependent, fluorescent labeling of bacteria that degrade toluene via 3-methylcatechol. (2003, December 15). Northern Arizona University.
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). SciELO.
Click Chemistry Reagents. (n.d.). BroadPharm.
Synthesis and photophysical properties of fluorescent dyes based on triphenylamine, diphenylamine, diphenyl sulfone or triphenyltriazine derivatives containing an acetylene linkage group. (2026, February 21). ResearchGate.
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (n.d.). PubMed.
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate.
CN111205220A - Fluorescent probe and preparation method and application thereof - Google Patents. (n.d.).
Labeling and Fluorescence Imaging | Click Chemistry. (n.d.). MedchemExpress.com.
catalytic hydrogenation methods for 3-methoxy-4-hydroxyphenylacetylene
Application Note: Catalytic Hydrogenation of 3-Methoxy-4-Hydroxyphenylacetylene Executive Summary The catalytic hydrogenation of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylgua...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Hydrogenation of 3-Methoxy-4-Hydroxyphenylacetylene
Executive Summary
The catalytic hydrogenation of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol) is a critical transformation in the synthesis of bio-inspired photoswitches, fine fragrances, and advanced polymers[1]. The presence of an electron-donating guaiacyl moiety (3-methoxy-4-hydroxy substitution) significantly alters the electron density of the alkyne, making its selective reduction a nuanced challenge. This guide provides field-proven, self-validating protocols for both the selective semi-hydrogenation to 4-vinylguaiacol and the exhaustive hydrogenation to 4-ethylguaiacol, detailing the causality behind catalyst selection and reaction microenvironments.
Mechanistic Principles & Causality in Catalyst Selection
The hydrogenation of terminal alkynes conjugated to electron-rich aromatic rings presents a classic selectivity problem: arresting the reduction at the alkene versus allowing complete saturation to the alkane.
1. The Semi-Hydrogenation Paradigm (Targeting 4-Vinylguaiacol)
The thermodynamic drive heavily favors the formation of the fully saturated alkane. To stop the reaction at the alkene stage, the catalyst must be modified so that the intermediate alkene desorbs from the metal surface before it can undergo further hydrogen addition.
Active-Site Isolation: The classic Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) achieves this through geometric and electronic modification[2].
The Role of Quinoline: The addition of quinoline is not optional; it is a critical mechanistic requirement. Quinoline acts as a competitive binder, occupying the most active, unselective Pd sites and sterically preventing the readsorption of the newly formed alkene[3].
2. The Exhaustive Hydrogenation Paradigm (Targeting 4-Ethylguaiacol)
When the fully saturated 4-ethylguaiacol is the target, unmodified 5% or 10% Palladium on Carbon (Pd/C) is the catalyst of choice. The high surface area of the activated carbon support and the absence of heavy metal poisons allow for rapid, sequential double-bond reductions without stalling at the alkene intermediate.
3. Avoiding Aromatic Degradation
Catalysts such as Ruthenium (Ru) or Platinum (Pt), especially under elevated temperatures (>50 °C) and pressures (>1 MPa), will catalyze the hydrodeoxygenation and aromatic ring hydrogenation of the guaiacyl group. This yields complex mixtures of methoxycyclohexanol derivatives and destroys the aromatic core[4]. Therefore, Ru and Pt must be strictly avoided when preserving the phenolic structure is required.
Reaction Pathways & Surface Dynamics
Caption: Reaction pathways for the catalytic hydrogenation of 3-methoxy-4-hydroxyphenylacetylene.
Caption: Mechanistic divergence on Pd surfaces during semi-hydrogenation vs. over-reduction.
Self-Validating Experimental Protocols
Protocol A: Selective Semi-Hydrogenation to 4-Vinylguaiacol
Causality Focus: Methanol is selected as the solvent to ensure complete solvation of the polar phenolic substrate while facilitating rapid hydrogen transfer at the solid-liquid interface.
Materials:
3-Methoxy-4-hydroxyphenylacetylene: 1.48 g (10.0 mmol)
Lindlar Catalyst (5% Pd on CaCO₃, Pb poisoned): 75 mg (5 wt% relative to substrate)
Synthetic Quinoline: 75 mg (1:1 weight ratio to catalyst)
Methanol (HPLC grade, degassed): 25 mL
Step-by-Step Procedure:
System Purge: Charge a 100 mL multi-neck round-bottom flask with the alkyne, Lindlar catalyst, quinoline, and methanol. Seal the flask with a rubber septum and connect to a Schlenk line. Purge the system via three vacuum/nitrogen cycles, followed by three vacuum/hydrogen cycles.
Volumetric Tracking (Validation Checkpoint 1): Connect the flask to a hydrogen-filled gas burette. At 298 K and 1 atm, the theoretical H₂ uptake for 10 mmol is exactly 244 mL.
Reaction: Stir the suspension vigorously (≥800 rpm to eliminate mass transfer limitations) at 25 °C. Monitor the H₂ uptake continuously.
Termination: The reaction must be physically disconnected from the H₂ source and flushed with N₂ immediately upon reaching 1.05 equivalents (~256 mL) of H₂ uptake. Do not rely on the catalyst to self-arrest completely.
Workup: Filter the mixture through a tightly packed Celite pad to remove the catalyst. Wash the pad with ethyl acetate (2 × 10 mL). Concentrate the filtrate under reduced pressure.
GC-MS: Confirm the molecular ion peak at m/z 150 (alkene) and the absence of m/z 148 (alkyne) and m/z 152 (alkane).
¹H NMR (CDCl₃): Verify the emergence of characteristic vinylic protons (dd at ~5.1 and 5.6 ppm, and a dd at ~6.6 ppm) and the complete disappearance of the terminal alkyne proton (s at ~3.0 ppm).
Protocol B: Exhaustive Hydrogenation to 4-Ethylguaiacol
Causality Focus: Ethyl acetate is used as the solvent to prevent potential acetal formation or solvent-coupling side reactions that can occur in primary alcohols over unpoisoned Pd/C over extended reaction times.
Materials:
3-Methoxy-4-hydroxyphenylacetylene: 1.48 g (10.0 mmol)
10% Pd/C (Dry or 50% wet): 150 mg (10 wt% relative to substrate)
Ethyl Acetate (Degassed): 30 mL
Step-by-Step Procedure:
System Purge: Combine the substrate, Pd/C, and ethyl acetate in a hydrogenation vessel. Perform three vacuum/nitrogen cycles, followed by three vacuum/hydrogen cycles.
Reaction: Pressurize the vessel to 2 atm (approx. 30 psi) with H₂. Stir vigorously at 25 °C.
Volumetric Tracking (Validation Checkpoint 1): Monitor the pressure drop or volumetric uptake. The reaction requires 2.0 equivalents of H₂ (~488 mL at 1 atm equivalent). The reaction will naturally slow down and cease H₂ consumption once saturation is reached.
Workup: After 4 hours, or when H₂ uptake ceases, vent the hydrogen and purge with N₂. Filter through Celite, wash with ethyl acetate, and concentrate the filtrate.
Technical Support Center: Optimizing 3-Methoxy-4-hydroxyphenylacetylene Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol). While the target molecule appears structurally simple, the presence of the free, acidic phenolic hydroxyl group adjacent to the methoxy ether introduces significant chemoselectivity and stoichiometric challenges during homologation or cross-coupling reactions.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your reaction yields.
Diagnostic Workflow: Identifying Your Yield Bottleneck
Before diving into specific chemical modifications, use the diagnostic decision tree below to isolate the root cause of your low yield based on your chosen synthetic pathway.
Diagnostic decision tree for troubleshooting 3-methoxy-4-hydroxyphenylacetylene synthesis.
Q1: Corey-Fuchs Pathway — Why is my yield stuck below 40% during the elimination step of 4-(2,2-dibromovinyl)-2-methoxyphenol?
The Causality: The standard Corey-Fuchs homologation typically requires 2.0 to 2.2 equivalents of n-butyllithium (n-BuLi) to drive the halogen-metal exchange and subsequent Fritsch–Buttenberg–Wiechell rearrangement. However, your substrate contains a free phenolic hydroxyl group (pKa ~9–10), which is highly acidic relative to the vinylic protons. The first equivalent of n-BuLi is instantly consumed by deprotonating the phenol, leaving insufficient base to complete the elimination[1]. This results in a stalled reaction and recovery of intermediate brominated species.
The Solution: You must use a minimum of 4.0 equivalents of n-BuLi at -78 °C[1]. The excess base ensures complete deprotonation of the phenol while maintaining enough active organolithium reagent to drive the elimination of the dibromoalkene to the terminal alkyne.
Q2: Bestmann-Ohira Homologation (BOH) — I am reacting vanillin directly with the Bestmann-Ohira reagent, but I get a complex mixture and poor alkyne yield. How can I fix this?
The Causality: The BOH reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate and a base (usually K₂CO₃ in MeOH)[2]. When unprotected vanillin is subjected to these conditions, the base deprotonates the phenol. The resulting phenoxide anion is intensely electron-donating, pushing electron density into the aromatic ring and severely deactivating the aldehyde carbon toward nucleophilic attack by the diazo phosphonate carbanion. Furthermore, the unprotected phenoxide is prone to oxidative degradation and side reactions in basic methanol.
The Solution: Transient protection is non-negotiable for high-yield BOH reactions on electron-rich phenols[3]. Convert the phenol to a methoxymethyl (MOM) ether, triethylsilyl (TES) ether, or simple acetate prior to the BOH reaction[3]. Following the homologation, the protecting group can be quantitatively removed (e.g., using TBAF for silyl ethers or mild acid for MOM) to reveal the desired 3-methoxy-4-hydroxyphenylacetylene[3].
Q3: Sonogashira Coupling — When coupling 4-iodo-2-methoxyphenol with TMS-acetylene, I observe a massive amount of diyne byproduct. How do I suppress this?
The Causality: The diyne byproduct is the result of Glaser homocoupling of your TMS-acetylene. This side reaction is catalyzed by Copper(II) species[2]. While you add Copper(I) iodide (CuI) as a co-catalyst, Cu(I) is rapidly oxidized to Cu(II) by trace amounts of dissolved oxygen in your amine solvent.
The Solution: Implement rigorous oxygen exclusion. Standard nitrogen bubbling is insufficient. You must perform at least three freeze-pump-thaw cycles on your solvent system. Additionally, use a syringe pump to add the TMS-acetylene slowly over 2–3 hours; keeping the steady-state concentration of the alkyne low statistically favors the cross-coupling over the homocoupling.
Quantitative Data: Yield Optimization Summary
The following table summarizes the expected yield improvements when applying the mechanistic corrections discussed above.
Synthesis Route
Starting Material
Optimization Strategy Applied
Typical Baseline Yield
Optimized Yield
Corey-Fuchs
4-(2,2-dibromovinyl)-2-methoxyphenol
Increased n-BuLi from 2.2 eq to 4.0 eq at -78 °C
35 - 45%
85 - 88%
Bestmann-Ohira
Vanillin
Phenol protection (MOM-Cl) prior to BOH reagent addition
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C for 15 minutes.
Base Addition: Using a syringe pump, add n-BuLi (1.4 M in THF, 28 mL, 39.20 mmol, 4.0 eq. ) dropwise over 30 minutes[1]. Self-Validation Check: The solution will likely undergo a distinct color change as the phenoxide forms, followed by the vinylic deprotonation.
Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Cyclohexane/EtOAc, 85:15) to yield 3-methoxy-4-hydroxyphenylacetylene as a brown oil[1].
This protocol ensures the suppression of Glaser homocoupling.
Degassing: In a Schlenk flask, combine triethylamine (Et₃N, 50 mL) and THF (50 mL). Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.
Reagent Loading: Under a positive flow of Argon, add 4-iodo-2-methoxyphenol (10.0 mmol), Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%), and CuI (1.0 mmol, 10 mol%)[2].
Alkyne Addition: Seal the flask and heat to 50 °C. Load TMS-acetylene (12.0 mmol) into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a rate of 4.0 mmol/hour.
Monitoring: Monitor via TLC. Upon completion (typically 4 hours), cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate.
Deprotection: Dissolve the crude TMS-alkyne in MeOH (50 mL) and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours to cleave the TMS group, yielding the terminal alkyne.
References
Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Schweinfurthins A–Q: isolation, synthesis, and biochemical properties. PMC - NIH. Available at:[Link]
Gold Catalysis Meets Materials Science – A New Approach to π‐Extended Indolocarbazoles. Max Planck Institute. Available at:[Link]
Technical Support Center: Handling and Storage of 3-Methoxy-4-hydroxyphenylacetylene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 3-methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol)[1]. This bifunctional building block is highly valued in advanced organic synthesis and materials science, but it presents a unique storage challenge due to the orthogonal reactivity of its electron-rich phenol and its terminal alkyne[2].
This guide provides the mechanistic causality behind its degradation, troubleshooting FAQs, and self-validating protocols to ensure your material remains pristine.
Part 1: Mechanistic Insights (The "Why")
To prevent oxidative degradation, we must first understand the chemical vulnerabilities of the molecule. The compound possesses two highly reactive loci that degrade via distinct mechanisms:
The Guaiacol Moiety (Phenol + Methoxy): The electron-donating methoxy group increases the electron density on the phenolic ring, significantly lowering its oxidation potential. Exposure to ambient oxygen and UV/Vis light induces single-electron transfer (SET) or hydrogen atom transfer (HAT), generating a highly reactive phenoxy radical. This rapidly cascades into complex oligomers or deeply colored quinone derivatives[1].
The Terminal Alkyne: While isolated aliphatic alkynes are relatively stable, phenolic alkynes are highly susceptible to oxidative homocoupling (Glaser-Hay coupling)[3]. Trace transition metals (e.g., Cu, Fe leached from stainless steel spatulas or low-grade glassware) act as catalysts. Ambient oxygen serves as the stoichiometric terminal oxidant, converting the monomer into a conjugated 1,4-diaryl-1,3-butadiyne dimer[3].
Fig 1: Oxidative degradation pathways of 3-methoxy-4-hydroxyphenylacetylene via phenol and alkyne.
Part 2: Troubleshooting & FAQs
Q1: My stored 3-methoxy-4-hydroxyphenylacetylene turned from a white powder to a dark brown/black sticky solid. What happened?A: This is the classic signature of auto-oxidation. The electron-rich phenol has oxidized into quinone-like structures, which are highly conjugated and deeply colored. This degradation is triggered by a combination of ambient oxygen, moisture (which facilitates proton-coupled electron transfer), and light exposure[2].
Causality Fix: You must eliminate the terminal oxidant (O₂) and the initiator (Light). Always store the compound in amber vials and ensure the headspace is purged with ultra-high purity (UHP) Argon.
Q2: My NMR shows a loss of the terminal alkyne proton (~3.0 ppm) and the appearance of new aromatic signals, but the material isn't heavily discolored. What is this impurity?A: You are observing the Glaser homocoupling product. This occurs when trace metals catalyze the dimerization of the terminal alkyne in the presence of oxygen[3].
Causality Fix: The source of the metal is usually mechanical or environmental. Stop using stainless steel spatulas to handle the neat solid. Switch to PTFE or ceramic spatulas. Additionally, wash all storage glassware with an EDTA solution to chelate and remove trace metals prior to use.
Q3: Does temperature really matter if I have it stored under Argon?A: Yes. While Argon displaces oxygen, it does not stop thermally driven radical initiation if trace peroxides or radical initiators are already present in the matrix. Storing at -20°C drastically reduces the kinetic rate of both auto-oxidation and dimerization, acting as a secondary fail-safe[2].
Part 3: Quantitative Data on Storage Stability
To highlight the critical nature of proper storage, the following table summarizes the expected shelf-life and primary degradation modes of 3-methoxy-4-hydroxyphenylacetylene under various conditions.
Storage Condition
Atmosphere
Container Type
Temp
Est. Shelf Life
Primary Degradation Mode
Ambient Benchtop
Air
Clear Glass
20°C
< 1 Week
Rapid auto-oxidation (Quinones)
Standard Fridge
Air
Amber Glass
4°C
1-2 Months
Slow oxidation, Glaser coupling
Standard Freezer
Argon
Clear Glass
-20°C
6 Months
Photochemical radical initiation
Optimal Storage
UHP Argon
Amber Glass
-20°C
> 2 Years
Negligible
Part 4: Experimental Protocols
To ensure a self-validating system where degradation is physically impossible, follow these exact methodologies for storage and recovery.
Protocol A: Anaerobic Aliquoting and Long-Term Storage
Objective: Create a moisture-free, metal-free, and oxygen-free environment.
Glassware Preparation: Submerge amber glass vials in a 0.1 M EDTA aqueous solution for 2 hours to chelate trace metals. Rinse thoroughly with HPLC-grade water, followed by acetone. Dry in an oven at 120°C overnight.
Tool Selection: Equip yourself with a static-free PTFE or ceramic spatula. Do not use metal spatulas.
Transfer: Inside a glovebox or using a Schlenk line with a positive flow of UHP Argon, transfer the 3-methoxy-4-hydroxyphenylacetylene into the prepared amber vials.
Purging (If using Schlenk Line): Cap the vial with a PTFE-lined silicone septum. Insert a bleed needle and an Argon inlet needle. Purge the headspace for exactly 3 minutes at a flow rate of 50 mL/min. Remove the bleed needle first, then the Argon needle to ensure positive pressure.
Sealing & Storage: Wrap the cap tightly with Parafilm. Store immediately in a desiccator placed inside a -20°C freezer[2].
Fig 2: Self-validating inert storage workflow to prevent oxidative degradation and homocoupling.
Protocol B: Rescue Purification (Silica Gel Flash Chromatography)
Objective: Recover intact monomer from a partially degraded (brown/black) batch.
Sample Preparation: Dissolve the degraded mixture in a minimal amount of dichloromethane (DCM). If the material is highly polymerized, filter it through a 0.45 µm PTFE syringe filter to remove insoluble quinone oligomers.
Column Setup: Pack a flash chromatography column with standard silica gel (230-400 mesh). Crucial Step: Pre-treat the silica by running 1 column volume of 1% triethylamine (TEA) in hexanes to neutralize the acidic silica, which can otherwise catalyze alkyne hydration.
Elution: Load the sample and elute using a gradient of Cyclohexane/Ethyl Acetate (starting at 95:5 and ramping to 85:15)[1].
Fraction Collection: The intact 3-methoxy-4-hydroxyphenylacetylene will elute first (Rf ≈ 0.33 in 85:15 Cyclohexane/EtOAc). The polar quinones and diyne dimers will be retained on the column.
Concentration: Combine the pure fractions and concentrate under reduced pressure at a bath temperature not exceeding 25°C to prevent thermal degradation. Immediately proceed to Protocol A.
optimizing catalyst loading for 3-methoxy-4-hydroxyphenylacetylene click reactions
Welcome to the Technical Support Center. Working with electron-rich, phenolic alkynes like 3-methoxy-4-hydroxyphenylacetylene presents unique challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Working with electron-rich, phenolic alkynes like 3-methoxy-4-hydroxyphenylacetylene presents unique challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Standard "click" conditions often fail here due to catalyst sequestration, oxidative homocoupling, and reactive oxygen species (ROS) generation.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve >95% conversion with challenging phenolic substrates.
Part 1: Mechanistic Troubleshooting & FAQs
Decision tree for troubleshooting phenolic alkyne CuAAC reactions.
Q1: Why is my click reaction stalling despite using standard 1 mol% CuAAC conditions?
A: Catalyst Sequestration by the Phenol Moiety.
Standard CuAAC protocols utilize 1-2 mol% Cu catalyst with a 1:1 ligand ratio. However, 3-methoxy-4-hydroxyphenylacetylene contains a free phenolic hydroxyl group adjacent to a methoxy group. This electron-rich pocket acts as a competing chelator, coordinating with the Cu(I) center and displacing weaker accelerating ligands[1]. This effectively sequesters the active catalyst, pulling it out of the catalytic cycle.
The Fix: Increase the catalyst loading to 5 mol% and, critically, increase the ligand-to-copper ratio to 5:1[2][3]. Saturating the copper coordination sphere with a strong tetradentate ligand thermodynamically prevents the phenolic hydroxyl from poisoning the catalyst.
Q2: I am observing a large amount of a dimerized side product. What is this, and how do I prevent it?
A: Oxidative Glaser-Hay Homocoupling.
You are observing alkyne-alkyne homocoupling (Glaser coupling), a notorious side reaction for electron-rich terminal alkynes[4][5]. The electron-donating groups on your substrate increase the nucleophilicity of the alkyne, accelerating the formation of the Cu-acetylide intermediate[6]. If oxygen is present in the system, it oxidizes Cu(I) to Cu(II), triggering a bimetallic coupling mechanism that dimerizes your alkyne[4][7].
The Fix: Glaser coupling requires both Cu(II) and oxygen[4]. You must break this cycle by (1) rigorously degassing all solvents to remove oxygen, and (2) increasing sodium ascorbate loading to 20-25 mol% to ensure any inadvertently formed Cu(II) is instantly reduced back to Cu(I)[4][5].
Q3: How do THPTA and BTTAA ligands differ in preventing the degradation of my substrate?
A: Differential Protection Against Reactive Oxygen Species (ROS).
The combination of Cu(I), oxygen, and ascorbate generates ROS (like hydroxyl radicals), which rapidly oxidize electron-rich phenols into complex polymeric mixtures or quinones (often turning your reaction mixture black or dark brown)[1].
While both THPTA and BTTAA are tetradentate triazole-based ligands, BTTAA provides a much more sterically hindered and electronically rich coordination environment[8]. This structural envelope significantly lowers the oxidation potential of the Cu(I) center, making the Cu(I)-BTTAA complex highly resistant to dissolved oxygen[8][9]. Switching to BTTAA drastically reduces ROS generation and protects the sensitive phenolic moiety of your alkyne.
Part 2: Mechanistic Pathways & Quantitative Optimization
Mechanistic divergence of CuAAC vs. Glaser coupling and ROS generation.
Quantitative Data: Catalyst Loading vs. Reaction Efficiency
The following table summarizes the causal relationship between catalyst loading, ligand environment, and side-reaction suppression for 3-methoxy-4-hydroxyphenylacetylene.
CuSO₄ Loading
Ligand (Type)
Ligand:Cu Ratio
Ascorbate
Atmosphere
Triazole Yield
Glaser Dimer
Phenol Oxidation
1 mol%
THPTA
1:1
5 mol%
Aerobic
35%
40%
High (Dark Brown)
5 mol%
THPTA
1:1
10 mol%
Aerobic
55%
25%
Moderate (Brown)
5 mol%
THPTA
5:1
25 mol%
Aerobic
78%
12%
Low (Yellow)
5 mol%
BTTAA
5:1
25 mol%
Anaerobic
>98%
<1%
None (Clear/Pale)
Part 3: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. At each critical juncture, a physical or analytical observation confirms the mechanistic success of the step, ensuring trustworthiness before proceeding.
Objective: >95% conversion of 3-methoxy-4-hydroxyphenylacetylene to the target 1,4-triazole without Glaser coupling or phenol oxidation.
Step 1: Rigorous Reagent Preparation
Prepare stock solutions in heavily degassed solvent (e.g., sparged with Argon for 30 mins):
Self-Validation Check: Prepare a 500 mM Sodium Ascorbate solution immediately before use. The solution must be perfectly clear. If it has a yellow tint, it has oxidized and will fail to reduce Cu(II). Discard and remake.
Step 2: Catalyst Pre-Complexation (Crucial Step)
In a separate, argon-flushed microcentrifuge tube, combine 10 µL of 50 mM CuSO₄ and 10 µL of 250 mM BTTAA[2][3].
Incubate at room temperature for 5 minutes to allow the tetradentate complex to form.
Self-Validation Check: The solution should turn a clear, pale blue/green. Precipitation or cloudiness indicates an incorrect ligand ratio or degraded ligand, which will lead to failure.
Step 3: Reaction Assembly & Initiation
To a main reaction vial under inert atmosphere (Argon/N₂), add:
100 µL Azide stock (1 eq, 10 µmol)
100 µL Alkyne stock (1 eq, 10 µmol)
760 µL Degassed Buffer (e.g., PBS or DMSO/H₂O mixture)
Inject the 20 µL pre-complexed Cu/BTTAA solution into the main vial.
Initiation: Inject 20 µL of the fresh 500 mM Sodium Ascorbate stock (final concentration 10 mM, ~25 mol% relative to alkyne)[1][4].
Self-Validation Check: Upon ascorbate addition, the mixture should briefly shift in color (often turning completely clear or very pale yellow), confirming the successful reduction of Cu(II) to the active Cu(I) species. If the solution rapidly turns dark brown or black, oxygen has entered the system and ROS are oxidizing your phenol.
Step 4: Monitoring and Analytical Validation
Stir the reaction at room temperature for 2–4 hours under an inert atmosphere.
Monitor progress via LC-MS.
Self-Validation Check:
Target: Identify the [M+H]⁺ peak of the desired triazole.
Glaser Check: Scan for a mass equivalent to (2 × Alkyne Mass) - 2 Da. The absence of this peak confirms the successful suppression of Glaser homocoupling via the anaerobic/high-ascorbate conditions.
References
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed -
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes - Benchchem -
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
Optimize Your Copper-Catalyzed Click Chemistry With Acceler
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC -
flash chromatography purification techniques for 3-methoxy-4-hydroxyphenylacetylene
Overview 3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol) is a highly versatile terminal alkyne and phenolic building block used extensively in pharmaceutical and material...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol or 4-ethynylguaiacol) is a highly versatile terminal alkyne and phenolic building block used extensively in pharmaceutical and materials science[1]. Synthesizing this compound—typically via the Corey-Fuchs reaction from vanillin[2] or the Bestmann-Ohira homologation[3]—yields a crude mixture laden with phosphorus byproducts, unreacted aldehydes, and dibromoalkene intermediates.
Purifying this molecule via flash chromatography presents two distinct physicochemical challenges:
Phenolic Tailing : The free hydroxyl group acts as a strong hydrogen-bond donor, causing severe streaking on bare silica gel.
Alkyne Instability : The terminal alkyne is susceptible to oxidative dimerization (Glaser coupling) when exposed to active silica, trace metals, and oxygen over prolonged periods.
This guide provides field-proven methodologies, causal explanations for protocol design, and troubleshooting FAQs to ensure high-yield, high-purity isolation.
Workflow Diagram
Workflow for the flash chromatography purification of 3-methoxy-4-hydroxyphenylacetylene.
Principle of Causality : This protocol utilizes dry loading to prevent solvent-induced band broadening and employs an acidic mobile phase modifier to suppress phenol ionization, ensuring sharp elution bands[4].
Step 1: Sample Preparation via Dry Loading
Action : Dissolve the crude reaction mixture in a minimal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM). Add deactivated silica gel or Celite 545 in a 1:3 (crude:support) weight ratio. Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is achieved.
Causality : Liquid loading highly polar phenols in strong solvents (like THF) causes the analyte to travel down the column before the mobile phase can effectively exchange the solvent. Dry loading ensures the sample remains stationary at the column head until the specific mobile phase gradient reaches the critical elution strength, yielding tighter bands.
Step 2: Column Equilibration & Silanol Masking
Action : Pack a standard normal-phase silica column (40–63 µm) and equilibrate with 3 Column Volumes (CV) of Hexanes containing 1% (v/v) Glacial Acetic Acid (AcOH).
Causality : Bare silica contains highly active, unendcapped silanol (-SiOH) groups that strongly hydrogen-bond with the phenolic -OH of 4-ethynyl-2-methoxyphenol. The addition of 1% AcOH protonates the stationary phase and keeps the analyte in a fully non-ionized state, drastically reducing tailing and preventing irreversible adsorption.
Step 3: Gradient Elution
Action : Run a shallow gradient from 5% to 20% Ethyl Acetate in Hexanes (maintaining 1% AcOH throughout) over 12–15 CV. Maintain a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column)[5].
Causality : A shallow gradient allows non-polar intermediates (e.g., 1,1-dibromoalkenes from the Corey-Fuchs intermediate) to elute in the void volume, while heavily retained phosphorus byproducts (e.g., triphenylphosphine oxide) remain on the column.
Action : Set the automated flash system (e.g., Teledyne ISCO CombiFlash) to monitor UV absorbance at 254 nm and 280 nm[5].
Causality : The terminal alkyne lacks a distinct visible chromophore, but the guaiacol (3-methoxy-4-hydroxyphenyl) core absorbs strongly at 280 nm. Monitoring 254 nm simultaneously helps identify aromatic impurities (like triphenylphosphine oxide) that lack the phenolic shift.
Step 5: Validation & Concentration
Action : Spot the collected fractions on a TLC plate and develop in 80:20 Hexane:EtOAc + 1% AcOH. Visualize with UV light and a potassium permanganate (KMnO
4
) stain (which rapidly oxidizes the alkyne, turning yellow against a purple background). Pool the pure fractions and concentrate at <30°C under reduced pressure.
Causality : Thermal degradation and oxidative coupling are accelerated at high temperatures. Evaporating below 30°C preserves the integrity of the terminal alkyne.
Quantitative Data: Chromatographic Parameters
Table 1: Retention factors (Rf) and elution behavior of 4-ethynyl-2-methoxyphenol and common synthesis impurities.
Compound / Impurity
Mobile Phase System
Rf Value
Elution Characteristics
4-Ethynyl-2-methoxyphenol
Hexane:EtOAc (80:20) + 1% AcOH
0.35
Sharp, symmetrical band.
4-Ethynyl-2-methoxyphenol
Hexane:EtOAc (80:20) (No Modifier)
0.15 - 0.40
Severe streaking/tailing.
Vanillin (Starting Material)
Hexane:EtOAc (80:20) + 1% AcOH
0.25
Elutes closely after the alkyne.
1,1-Dibromoalkene Intermediate
Hexane:EtOAc (80:20) + 1% AcOH
0.65
Elutes near the solvent front.
Triphenylphosphine Oxide
Hexane:EtOAc (80:20) + 1% AcOH
0.10
Highly retained; requires >50% EtOAc to elute.
Troubleshooting Guides & FAQs
Q1: Why is my 3-methoxy-4-hydroxyphenylacetylene streaking across multiple fractions despite using the recommended Hexane/EtOAc gradient?A1: Streaking in phenolic compounds is almost always a stationary phase interaction issue, not a gradient issue. If you are already using 1% Acetic Acid and still observe tailing, your silica gel may be highly active or contaminated with trace metals.
Actionable Fix: Increase the Acetic Acid concentration to 2%[4]. If the problem persists, switch to Reversed-Phase (C18) Flash Chromatography using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid. The C18 matrix eliminates silanol-phenol hydrogen bonding entirely.
Q2: I am observing a high-molecular-weight byproduct in my purified fractions, and my overall yield is lower than expected. What is happening?A2: You are likely observing oxidative dimerization (Glaser-type homocoupling) of the terminal alkyne, which forms a diyne byproduct. Terminal alkynes are highly sensitive to oxygen and trace metals (often present in lower-grade silica).
Actionable Fix: Minimize the time the compound spends on the column (increase flow rate). Furthermore, degas your elution solvents by sparging them with Nitrogen or Argon for 15 minutes prior to chromatography. Once purified, store the compound under an inert atmosphere at -20°C[2].
Q3: My target compound co-elutes with the Bestmann-Ohira reagent byproducts (e.g., dimethyl diazomethylphosphonate derivatives). How can I separate them?A3: Phosphorus-containing byproducts often exhibit similar polarity to moderately polar phenols in standard normal-phase systems.
Actionable Fix: Exploit orthogonal selectivity by switching to a Reversed-Phase (C18) system. The hydrophobic C18 stationary phase will interact much more strongly with the aromatic alkyne than with the highly polar, aliphatic phosphonate byproducts, allowing for baseline resolution.
Q4: My automated flash system (e.g., CombiFlash) is not triggering fraction collection, even though I know the compound is eluting. How do I fix the detection parameters?A4: This is a common method development issue where the baseline drift (often caused by the acetic acid modifier absorbing in the low UV range) masks the analyte peak, or the wrong wavelength is monitored[5].
Actionable Fix: Do not monitor below 230 nm when using Acetic Acid or Ethyl Acetate, as their UV cutoff will cause severe baseline noise. Set your primary collection wavelength to 280 nm, which is highly specific to the guaiacol (methoxyphenol) chromophore, and use slope-based peak detection rather than threshold-based detection to account for any minor baseline drift.
References
[3] Title: Ti(II) and Rh(I) Complexes as Reagents toward a Thapsigargin Core
Source: ACS Publications
URL:
Technical Support Center: NMR Troubleshooting for 4-Ethynylguaiacol Derivatives
Target Molecule: 3-Methoxy-4-hydroxyphenylacetylene (4-Ethynylguaiacol) Applications: Pharmaceutical intermediates, agrochemical synthesis, and functional polymer materials. Welcome to the Technical Support Center.
Welcome to the Technical Support Center. Analyzing 3-methoxy-4-hydroxyphenylacetylene via 1D
1
H NMR frequently presents severe peak overlap challenges. The combination of a 1,3,4-trisubstituted aromatic ring, a polar methoxy group, an exchangeable phenolic hydroxyl, and a terminal alkyne creates a crowded spectrum where critical structural markers mask one another.
This guide provides field-proven, causally-driven methodologies to isolate and validate every proton environment in your sample.
Diagnostic Workflow for Peak Overlap
Use the decision matrix below to identify the optimal resolution technique based on the specific region of spectral overlap you are encountering.
Diagnostic workflow for resolving NMR peak overlaps in 3-methoxy-4-hydroxyphenylacetylene.
Troubleshooting Guide & FAQs
Q1: The aromatic protons (H-2, H-5, H-6) of my sample appear as a heavily overlapped, second-order multiplet in CDCl
3
. How can I extract accurate coupling constants?
Causality: The 1,3,4-trisubstituted aromatic ring forms an ABX spin system. In non-polar solvents like CDCl
3
, the local magnetic environments of H-2 (ortho to the methoxy group) and H-6 (para to the methoxy group, ortho to the alkyne) are virtually identical. This causes their chemical shifts to converge (~7.0–7.1 ppm), resulting in severe roof effects and multiplet overlap.
Solution A (Chemical): Utilize the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene-d
6
(C
6
D
6
), the anisotropic magnetic field of the benzene ring interacts preferentially with the polar functional groups (hydroxyl and methoxy) of the solute. This dipole-quadrupole interaction induces differential shielding, shifting the H-2 and H-6 protons apart based on their spatial proximity to the polar axes .
Solution B (Instrumental): If solvent changes are unfeasible, apply a Pure Shift NMR pulse sequence (e.g., PSYCHE). This technique uses spatially selective excitation and homonuclear decoupling to collapse complex multiplets into single lines, improving spectral resolution by up to an order of magnitude and cleanly separating the ABX signals .
Q2: My terminal alkyne proton (~3.0 ppm) is buried under a broad impurity peak or residual water signal. How do I verify its presence and integrity?
Causality: The terminal alkyne proton (C≡C-H) is relatively acidic. It can experience slight chemical exchange or transient hydrogen bonding with trace moisture in the solvent, which broadens its signal. Furthermore, it resonates dangerously close to the water peak in certain solvent mixtures.
Solution: Utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). Instead of fighting for resolution in the crowded
1
H dimension, HMBC transfers magnetization to the
13
C nuclei. The alkyne proton will show a strong
2
J correlation to the terminal alkyne carbon (~75 ppm) and a
3
J correlation to the internal alkyne carbon (~83 ppm). This orthogonal separation into the carbon dimension bypasses the proton-dimension overlap entirely .
Q3: The phenolic OH peak is missing or extremely broad, overlapping with the methoxy or aliphatic impurities. What is happening?
Causality: Phenolic protons undergo rapid intermolecular chemical exchange, which broadens the NMR signal. The rate of this exchange is highly dependent on temperature, concentration, and the presence of trace acidic impurities.
Solution: Prepare the sample in a strongly hydrogen-bonding solvent like DMSO-d
6
. DMSO acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton in a stable solute-solvent complex. This drastically slows the exchange rate and shifts the OH peak far downfield (typically >9.0 ppm), moving it completely away from the crowded aliphatic/methoxy region (~3.8 ppm).
Quantitative Data: Expected Chemical Shift Variations
Use the following table to predict how solvent selection will resolve specific overlaps for 3-methoxy-4-hydroxyphenylacetylene.
Proton Environment
CDCl
3
(ppm)
C
6
D
6
(ppm)
DMSO-d
6
(ppm)
Overlap Risk & Resolution Notes
Methoxy (-OCH
3
)
~3.89 (s)
~3.35 (s)
~3.80 (s)
Overlaps with aliphatic impurities in CDCl
3
. ASIS shifts it significantly upfield.
Phenolic (-OH)
~5.65 (br s)
~5.05 (br s)
~9.50 (s)
Broad/invisible in CDCl
3
. Shifts far downfield in DMSO due to strong H-bonding.
Alkyne (C≡C-H)
~3.00 (s)
~2.75 (s)
~4.05 (s)
Overlaps with water in DMSO. Use HMBC to confirm identity.
Aromatic (H-5)
~6.85 (d)
~6.50 (d)
~6.80 (d)
Generally well-resolved ortho-coupling (
J≈8
Hz).
Aromatic (H-2, H-6)
~7.05 (m)
~6.80, ~6.95
~6.95 (m)
Severe ABX overlap in CDCl
3
. Resolved into distinct signals in C
6
D
6
.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation criteria at the end of each protocol are met, you can trust the structural assignment is free of artifacts.
Objective: Resolve the H-2 and H-6 aromatic overlap chemically.
Sample Evaporation: Evaporate the current NMR sample (e.g., in CDCl
3
) to total dryness under a gentle stream of high-purity nitrogen gas to ensure no residual solvent remains.
Reconstitution: Re-dissolve the 3-methoxy-4-hydroxyphenylacetylene (approx. 5–10 mg) in 0.6 mL of anhydrous Benzene-d
6
(C
6
D
6
).
Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire a standard 1D
1
H NMR spectrum (minimum 16 scans, 10-second relaxation delay).
Self-Validation Step: Extract the
J
-coupling constants from the newly resolved peaks in C
6
D
6
. H-5 must exhibit an ortho-coupling (
J≈8
Hz) to H-6, and H-2 must exhibit a meta-coupling (
J≈2
Hz) to H-6. If these exact
J
-values are recovered, the ASIS resolution is mathematically validated, confirming the separated peaks belong to the same spin system and are not impurities.
Protocol 2: PSYCHE Pure Shift NMR Setup
Objective: Collapse the ABX multiplet into three distinct singlets instrumentally.
Preparation: Prepare the sample in CDCl
3
and insert it into an NMR spectrometer equipped with gradient capabilities (preferably
≥
400 MHz).
Optimization: Tune and match the probe, lock the solvent, and shim the magnetic field meticulously to achieve a line width of <1 Hz for the solvent peak.
Sequence Selection: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from the spectrometer's library.
Calibration: Calibrate the 90° pulse. Set the flip angle for the spatial encoding gradient to a low value (typically 15–20°) to maintain adequate signal sensitivity.
Acquisition: Acquire the pseudo-2D data. Because pure shift techniques suffer from lower inherent sensitivity, increase the number of scans by 4–8x compared to a standard 1D
1
H experiment.
Self-Validation Step: Process the data using the spectrometer's pure shift macro. Overlay the resulting pure shift spectrum with your conventional 1D
1
H spectrum. The chemical shifts of the three generated singlets must align perfectly with the intensity-weighted centers of mass of the original overlapping multiplets.
References
Title: Aromatic Solvent-induced Shift (ASIS). I. An Interpretation Based on the Dipole-Quadrupole Interaction.
Source: Bulletin of the Chemical Society of Japan.
URL: [Link]
Title: Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer.
Source: RSC Publishing.
URL: [Link]
Title: Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis.
Source: Analytical Chemistry (ACS Publications).
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 3-Methoxy-4-hydroxyphenylacetylene and 4-Ethynylphenol for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of reactive handles into molecular scaffolds is of paramount importance for the synthesis of complex molecules and bioconjugates. Phe...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the strategic incorporation of reactive handles into molecular scaffolds is of paramount importance for the synthesis of complex molecules and bioconjugates. Phenylacetylene derivatives, in particular, serve as versatile building blocks, readily participating in robust and efficient transformations such as the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth comparative analysis of the reactivity of two key phenylacetylene reagents: 3-methoxy-4-hydroxyphenylacetylene and 4-ethynylphenol.
This document moves beyond a simple cataloging of properties to offer a nuanced understanding of how subtle structural differences in substitution patterns profoundly influence electronic properties and, consequently, chemical reactivity. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these valuable synthetic intermediates.
Molecular Structures and Key Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-methoxy-4-hydroxyphenylacetylene and 4-ethynylphenol is crucial for predicting their behavior in chemical reactions. The table below summarizes jejich key attributes.
Note: The pKa of 3-methoxy-4-hydroxyphenylacetylene is an estimation based on the known pKa of 3-methoxyphenol (9.65)[4].
Theoretical Reactivity Analysis: The Decisive Role of Electronic Effects
The differing substitution patterns of the two molecules—a methoxy group at the 3-position and a hydroxyl group at the 4-position for the former, and a hydroxyl group at the 4-position for the latter—give rise to distinct electronic environments that directly impact the reactivity of both the terminal alkyne and the phenolic proton. These effects can be rationalized through the lens of inductive and resonance effects, and quantified using Hammett substituent constants.
Electronic Influence on the Phenyl Ring and Alkyne Moiety
The reactivity of the ethynyl group in reactions such as the Sonogashira coupling and CuAAC is highly sensitive to the electron density of the aromatic ring.
4-Ethynylphenol : The hydroxyl group at the para-position is a strong electron-donating group (EDG) primarily through its +R (resonance) effect, which outweighs its -I (inductive) effect. This is reflected in its negative Hammett constant (σp = -0.37)[5]. The donation of electron density into the phenyl ring increases the electron density at the ipso-carbon attached to the ethynyl group, which can influence the rate of oxidative addition in Sonogashira couplings.
3-Methoxy-4-hydroxyphenylacetylene : This molecule presents a more complex electronic landscape. The para-hydroxyl group remains a strong +R electron-donating group. The methoxy group at the meta-position, however, exerts a weak +I (inductive) and a negligible +R effect at the reaction center. The Hammett constant for a meta-methoxy group is +0.12[5], indicating a slight electron-withdrawing character at that position. The combined electronic effect on the alkyne will be a balance of these opposing influences.
The interplay of these electronic effects is visualized in the diagram below.
Caption: Electronic substituent effects on the alkyne reactivity of the two compounds.
Acidity of the Phenolic Proton
The acidity of the phenolic proton is a critical parameter, as it can influence reaction conditions, particularly the choice of base, and the potential for side reactions.
4-Ethynylphenol : With a predicted pKa of 8.76, the phenolic proton is moderately acidic[3]. This acidity is enhanced by the electron-withdrawing nature of the ethynyl group.
3-Methoxy-4-hydroxyphenylacetylene : The presence of the electron-donating methoxy group at the meta-position is expected to slightly decrease the acidity of the phenolic proton compared to an unsubstituted phenol. Based on the pKa of 3-methoxyphenol (9.65)[4], the pKa of 3-methoxy-4-hydroxyphenylacetylene is estimated to be in a similar range, making it less acidic than 4-ethynylphenol.
Comparative Reactivity in Key Synthetic Transformations
Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of C-C bond formation[6]. The electronic nature of the aryl halide partner significantly influences the reaction rate, with electron-withdrawing groups on the aryl halide generally accelerating the reaction[7]. Conversely, electron-donating groups on the phenylacetylene can modulate the nucleophilicity of the copper acetylide intermediate.
Given that the phenyl ring of 4-ethynylphenol is more electron-rich due to the strong donating effect of the para-hydroxyl group, it is anticipated to form a more nucleophilic copper acetylide intermediate. This could potentially lead to faster reaction times or higher yields in Sonogashira couplings, particularly with less reactive aryl halides.
The CuAAC reaction is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles[8]. The reactivity of the terminal alkyne in CuAAC is influenced by its acidity and steric accessibility. Electron-withdrawing groups on the alkyne can increase its acidity, facilitating the formation of the copper acetylide intermediate and thus accelerating the reaction[1].
Based on this principle, the more acidic terminal alkyne of 4-ethynylphenol is predicted to exhibit a higher reactivity in CuAAC reactions compared to 3-methoxy-4-hydroxyphenylacetylene .
The logical workflow for selecting a reagent based on the desired reaction is depicted below.
Caption: Decision workflow for reagent selection based on reaction type.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the synthesis of the target molecules and their application in Sonogashira and CuAAC reactions. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and laboratory conditions.
Synthesis of 3-Methoxy-4-hydroxyphenylacetylene (4-Ethynyl-2-methoxyphenol)
A plausible and commonly employed route to 3-methoxy-4-hydroxyphenylacetylene involves a two-step sequence: a Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by deprotection.
Step 1: Sonogashira Coupling of 4-Iodo-2-methoxyphenol with Trimethylsilylacetylene
Caption: Workflow for the synthesis of the protected alkyne intermediate.
Methodology:
To a degassed solution of 4-iodo-2-methoxyphenol (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), CuI (0.04-0.10 equiv), and a base such as triethylamine (2-3 equiv).
Trimethylsilylacetylene (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the trimethylsilyl-protected intermediate.
Step 2: Desilylation to Yield 3-Methoxy-4-hydroxyphenylacetylene
Methodology:
The silyl-protected alkyne (1.0 equiv) is dissolved in a suitable solvent such as methanol or THF.
A mild base, such as K₂CO₃ (2.0 equiv), is added, and the mixture is stirred at room temperature.
The reaction is monitored by TLC until the starting material is fully converted.
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The aqueous layer is acidified with dilute HCl, and the product is extracted with an organic solvent.
The combined organic layers are dried and concentrated to yield 3-methoxy-4-hydroxyphenylacetylene, which can be further purified if necessary.
Representative Protocol for Sonogashira Coupling with an Aryl Halide
Methodology:
In a reaction vessel, combine the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.01-0.05 equiv), and CuI (0.02-0.1 equiv).
Add a degassed solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
To this mixture, add the phenylacetylene derivative (1.1-1.2 equiv).
Stir the reaction at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere until completion.
Work-up the reaction as described in the synthesis protocol above, followed by purification by column chromatography.
Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Methodology:
Dissolve the azide (1.0 equiv) and the phenylacetylene derivative (1.0 equiv) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
Add a freshly prepared solution of sodium ascorbate (0.1-0.2 equiv) in water.
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The choice between 3-methoxy-4-hydroxyphenylacetylene and 4-ethynylphenol for applications in drug discovery and development is a nuanced one, hinging on the specific synthetic transformation and desired electronic properties of the target molecule.
4-Ethynylphenol is predicted to be the more reactive partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the higher acidity of its terminal alkyne. Its synthesis is also more straightforward.
In Sonogashira cross-coupling reactions , the higher electron density of the aromatic ring in 4-ethynylphenol may translate to a more nucleophilic copper acetylide intermediate, potentially leading to higher reactivity.
3-Methoxy-4-hydroxyphenylacetylene offers an alternative scaffold for introducing diversity into molecular libraries. While its reactivity in both Sonogashira and CuAAC reactions is anticipated to be slightly attenuated compared to 4-ethynylphenol, it remains a valuable building block for fine-tuning molecular properties.
This guide provides a theoretical framework and practical protocols to aid researchers in the strategic application of these important phenylacetylene derivatives. It is our hope that the insights and methodologies presented herein will facilitate the advancement of innovative research in medicinal chemistry and materials science.
References
Hosseini, N., Mokhtari, J., & Yavari, I. (2017). Copper‐Catalyzed Sonogashira‐Cross‐Coupling of Phenols Using Dichloroimidazolidinedione. ChemistrySelect, 2(28), 8888-8891.
LookChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? Retrieved from [Link]
Gottardo, C., et al. (2007). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 85(6), 414-421.
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
ChemicalCell. (n.d.). 4-Ethynyl-2-Methoxy-Phenol CAS NO 14031-76-6. Retrieved from [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)‐catalyzed regioselective “ligation” of azides and terminal alkynes.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
Li, J. H., Zhang, X. D., & Xie, Y. X. (2005). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd (OAc) 2/Pyrimidines Catalytic System. Organic letters, 7(23), 5241-5244.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6967-7001.
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
LookChem. (n.d.). 4-Ethyl-2-methoxyphenol. Retrieved from [Link]
FooDB. (n.d.). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved from [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-catalyzed alkyne-azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of 3-methoxy-4-hydroxyphenylacetylene
An Objective Comparison of Analytical Methodologies for Pharmaceutical Quality Control In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their interm...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Comparison of Analytical Methodologies for Pharmaceutical Quality Control
In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of 3-methoxy-4-hydroxyphenylacetylene (MHPA), a representative phenolic acetylene compound.
Authored for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishes a framework for self-validating protocols grounded in authoritative guidelines, and presents an objective comparison with alternative analytical technologies.
Method Development: A Rationale-Driven Approach
The development of a robust analytical method begins with a thorough understanding of the analyte. While specific experimental data for MHPA is not widely published, its structure—featuring a phenolic hydroxyl group, a methoxy group, and an acetylene moiety—provides a strong basis for a scientifically sound starting point.
Analyte Properties & Chromatographic Implications: The phenolic group imparts moderate polarity and a distinct UV chromophore, making reversed-phase HPLC with UV detection an ideal first choice. The acetylene group adds rigidity and potential for unique selectivity. The compound's acidic phenol group (estimated pKa ~9-10) suggests that pH control of the mobile phase is crucial for achieving symmetrical peak shapes.
Column & Mobile Phase Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and offers excellent hydrophobic retention for aromatic compounds like MHPA. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water), is selected to ensure the phenolic hydroxyl group remains protonated, preventing peak tailing and improving reproducibility. A gradient elution is chosen to ensure that any potential impurities, which may span a wide range of polarities, are eluted effectively and with good resolution from the main MHPA peak.
Detection Wavelength: The conjugated system of the benzene ring and the acetylene group is expected to produce a strong UV absorbance. A diode-array detector (DAD) is employed to scan across a range of wavelengths, with the wavelength of maximum absorbance (λ-max), likely around 270-290 nm, selected for quantification to maximize sensitivity.
Optimized HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Industry standard for reversed-phase; provides good retention and resolution for aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies mobile phase to suppress ionization of the phenolic group, ensuring sharp, symmetric peaks.
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting moderately polar compounds from a C18 column.
Gradient
30% B to 90% B over 20 min
Ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detector
DAD, 275 nm
Provides high sensitivity at the expected λ-max of the analyte. DAD allows for peak purity assessment.
Injection Vol.
10 µL
A standard volume that balances sensitivity with the risk of column overload.
The Validation Framework: Adhering to ICH Q2(R1) Guidelines
Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is adopted by major regulatory agencies like the FDA and EMA.[3][4][5][6][7]
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][8]
Protocol:
Blank Analysis: Inject the diluent (e.g., 50:50 acetonitrile:water) to ensure no interfering peaks are present at the retention time of MHPA.
Forced Degradation: Subject a solution of MHPA to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Analysis: Analyze the stressed samples. The method is specific if the MHPA peak is well-resolved from all degradation peaks (Resolution > 2.0). A Diode Array Detector can be used to assess peak purity, confirming that the main peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][8]
Protocol:
Prepare a series of at least five standard solutions of MHPA spanning 50% to 150% of the target analytical concentration (e.g., 0.1 mg/mL).
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999
The y-intercept should be insignificant compared to the response at 100% concentration.
Table 1: Linearity Study Results
Concentration (% of Target)
Mean Peak Area (n=3)
50%
510,250
80%
815,600
100%
1,020,500
120%
1,225,100
150%
1,530,800
r²
0.9998
Accuracy
Accuracy measures the closeness of the test results to the true value.[5][8] It is often determined by spike recovery studies.
Protocol:
Prepare a placebo (if a formulated product) or use a known blank matrix.
Spike the placebo with known amounts of MHPA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate and analyze.
Calculate the percent recovery for each sample.
Acceptance Criteria:
Mean recovery should be within 98.0% to 102.0%.
Table 2: Accuracy (Recovery) Results
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.1
79.5
99.3%
100%
100.2
100.8
100.6%
120%
120.3
119.4
99.3%
Mean
99.7%
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2][5]
Protocol (Repeatability):
Analyze six independent preparations of the MHPA sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Protocol (Intermediate Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 3: Precision Study Results
Parameter
%RSD (n=6)
Repeatability (Day 1, Analyst 1)
0.85%
Intermediate Precision (Day 2, Analyst 2)
1.10%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[8]
Protocol (Based on Signal-to-Noise Ratio):
Prepare and inject progressively more dilute solutions of MHPA.
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
Acceptance Criteria:
LOD: S/N ≈ 3:1
LOQ: S/N ≈ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy at this level.
Table 4: LOD & LOQ Results
Parameter
Concentration (µg/mL)
Signal-to-Noise Ratio
LOD
0.05
3.2
LOQ
0.15
10.5
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6]
Protocol:
Analyze a standard solution while making small, deliberate changes to key parameters.
Evaluate the impact on critical responses like retention time, peak area, and resolution.
Parameters to Vary:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH or % Organic (± 2%)
Acceptance Criteria:
System suitability parameters (e.g., resolution, tailing factor) must still pass.
Changes in results should be insignificant.
Comparative Analysis: HPLC vs. Alternative Technologies
While the validated HPLC method is robust and reliable, it is essential for a modern laboratory to understand its performance in the context of other available technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).[9]
Caption: Relationship between MHPA analysis and common chromatographic techniques.
Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity due to sharper peaks. For MHPA analysis, a UPLC method could reduce the run time from 20 minutes to under 5 minutes, dramatically increasing sample throughput. The primary trade-off is the requirement for specialized high-pressure instrumentation.
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds.[9][10] MHPA, with its polar phenolic hydroxyl group, is not sufficiently volatile for direct GC analysis. It would require a derivatization step (e.g., silylation) to mask the polar group and increase volatility. This adds complexity and a potential source of error to the workflow. Therefore, GC is generally not the preferred method for this type of analyte unless specific volatile impurities are being targeted.
Table 5: Comparison of Analytical Methods for MHPA Purity
Analysis of volatile impurities; not ideal for the parent compound.
Senior Scientist's Insights & Conclusion
The validated reversed-phase HPLC method presented here offers a robust, reliable, and accurate system for the determination of purity for 3-methoxy-4-hydroxyphenylacetylene. Its foundation on well-understood chromatographic principles and adherence to rigorous ICH Q2(R1) validation guidelines ensures that the data generated is defensible and suitable for regulatory submission.[3][6]
While UPLC presents a compelling alternative for laboratories focused on high-throughput analysis, the HPLC method remains the gold standard for its accessibility, robustness, and extensive regulatory acceptance. The unsuitability of GC for direct analysis underscores the importance of matching the analytical technique to the physicochemical properties of the analyte.
Ultimately, the choice of method depends on the specific goals of the analysis—be it routine quality control, rapid screening, or the characterization of specific impurity profiles. This guide provides the foundational data and rationale to make that decision with confidence, ensuring the integrity of the analytical results and the quality of the final drug product.
References
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
comparing terminal alkyne acidity in substituted phenylacetylenes
As a Senior Application Scientist specializing in organometallic catalysis and physical organic chemistry, I frequently consult with research teams struggling to optimize yields in processes like the Copper-Catalyzed Azi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in organometallic catalysis and physical organic chemistry, I frequently consult with research teams struggling to optimize yields in processes like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-couplings, and rhodium-catalyzed polymerizations. Often, the root cause of their inconsistent kinetics lies in a fundamental misunderstanding of their substrate's thermodynamic acidity.
This guide provides an objective, data-driven comparison of terminal alkyne acidity across substituted phenylacetylenes, detailing the mechanistic causality behind these differences and providing a self-validating experimental protocol for your own laboratory assessments.
Mechanistic Causality: The Role of Para-Substituents
The acidity of a terminal alkyne is inherently tied to the sp-hybridization of the carbon atom, which places the electron pair of the resulting acetylide anion in an orbital with 50% s-character, stabilizing the negative charge close to the nucleus. The absolute pKa of unsubstituted phenylacetylene in anhydrous dimethyl sulfoxide (DMSO) is established at 28.7[1]. The Bordwell pKa scale remains the gold standard for these absolute measurements in non-aqueous media[2].
However, when we introduce substituents to the para-position of the phenyl ring, we fundamentally alter the electron density at the terminal alkyne through a combination of inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents like a para-nitro (
−NO2
) group pull electron density away from the alkyne. This delocalizes and stabilizes the negative charge of the conjugate base (the acetylide anion), thereby lowering the pKa and increasing acidity.
Electron-Donating Groups (EDGs): Substituents like a para-methoxy (
−OCH3
) group push electron density toward the alkyne. This intensifies the localized negative charge on the acetylide anion, destabilizing it, thereby raising the pKa and decreasing acidity.
This thermodynamic property directly dictates the reactivity of the alkyne in catalytic cycles. For instance, in CuAAC click chemistry, the deprotonation of the alkyne to form the copper(I) acetylide intermediate is often the turnover-limiting step; highly acidic alkynes react significantly faster and exhibit shorter induction periods[3].
Logical relationship between para-substituents and terminal alkyne acidity.
Quantitative Comparison of Substituted Phenylacetylenes
To objectively compare these substrates, we look at their relative pKa values. Studies investigating the polymerization kinetics of phenylacetylenes have quantified these relative acidities, demonstrating a strict adherence to Hammett inductive effect predictions[4].
The table below summarizes the quantitative data, correlating the Hammett constant (
σp
) with the relative pKa and its downstream impact on catalytic reactivity.
Substituted Phenylacetylene
Substituent Type
Hammett Constant (
σp
)
Relative pKa*
Catalytic Reactivity Impact (e.g., CuAAC)
p
-Nitrophenylacetylene
Strong EWG
+0.78
17.98
Extremely High (Rapid deprotonation)
p
-Fluorophenylacetylene
Weak EWG
+0.06
18.14
High
Phenylacetylene (Unsubstituted)
Reference
0.00
18.50
Moderate
p
-Tolylacetylene
Weak EDG
-0.17
18.60
Low
p
-Methoxyphenylacetylene
Strong EDG
-0.27
>18.60
Very Low (Sluggish deprotonation)
*Note: The relative pKa values presented here reflect mixed-solvent thermodynamic scales used to rank polymer/coupling reactivity[4]. The absolute baseline pKa for unsubstituted phenylacetylene in pure DMSO is 28.7[1].
When evaluating a novel substituted alkyne for a drug development pipeline, relying on literature values from disparate solvent systems can introduce critical errors. As an application scientist, I strongly advocate for Competitive NMR Titration .
Why is this a self-validating system?
Sequential titrations are highly vulnerable to trace moisture variations between runs. By placing two different alkynes in the exact same NMR tube with a sub-stoichiometric amount of base, they are forced to compete for the same proton pool. The microenvironment is identical for both. Any difference in the extent of deprotonation is purely a function of their relative thermodynamic acidity, eliminating the need for external calibration curves.
Step-by-Step Methodology
Sample Preparation: In a nitrogen-filled glovebox, dissolve 0.10 mmol of Alkyne A (e.g.,
p
-fluorophenylacetylene) and 0.10 mmol of Alkyne B (e.g.,
p
-tolylacetylene) in 0.6 mL of anhydrous, deoxygenated DMSO-
d6
. Transfer to an oven-dried NMR tube equipped with a J. Young valve.
Baseline Acquisition: Acquire quantitative
1H
and
13C
NMR spectra of the neutral mixture to establish baseline integration values for the terminal alkyne protons (
∼
4.0 - 4.5 ppm) and carbons.
Sub-stoichiometric Base Addition: Add exactly 0.05 mmol (0.5 equivalents relative to total alkyne) of a strong, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) to the NMR tube.
Thermodynamic Equilibration: Seal the tube, invert gently to mix, and incubate at a strictly controlled 25 °C for 15 minutes. This ensures the acid-base exchange reaches a true thermodynamic equilibrium.
Data Acquisition & Analysis: Re-acquire the quantitative NMR spectra. The base will preferentially deprotonate the more acidic alkyne. Calculate the equilibrium constant (
Keq
) by integrating the remaining neutral alkyne signals against the newly formed acetylide signals. The difference in acidity (
ΔpKa
) is derived directly from the
Keq
using the equation:
ΔpKa=−log10(Keq)
.
Self-validating competitive NMR titration workflow for relative pKa determination.
Conclusion
When designing synthetic routes involving terminal alkynes, do not treat all phenylacetylenes as kinetically equivalent. The electronic nature of the para-substituent drastically shifts the pKa of the terminal proton. By leveraging highly acidic variants like
p
-nitrophenylacetylene, researchers can bypass sluggish turnover-limiting deprotonation steps, drastically reducing induction periods and improving overall reaction efficiency.
References
Source: organicchemistrydata.
Title: Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I)
High-Resolution Mass Spectrometry for Structural Validation of 3-Methoxy-4-hydroxyphenylacetylene: Orbitrap vs. Q-TOF
As a Senior Application Scientist in mass spectrometry (MS) and structural elucidation, I frequently encounter the analytical challenge of validating terminal alkynes conjugated to methoxylated phenolic systems. 3-Methox...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in mass spectrometry (MS) and structural elucidation, I frequently encounter the analytical challenge of validating terminal alkynes conjugated to methoxylated phenolic systems. 3-Methoxy-4-hydroxyphenylacetylene (also known as 4-ethynyl-2-methoxyphenol) is a critical bioinspired scaffold used in click chemistry, photoswitching applications, and as an analogue for natural curcuminoids [1].
Validating the exact fragmentation pattern of this compound is not merely a matter of matching mass-to-charge (m/z) ratios; it requires a deep understanding of gas-phase ion chemistry and the hardware limitations of your chosen MS platform. In this guide, I will objectively compare the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) platforms for the structural validation of this compound, providing a self-validating experimental protocol to ensure absolute confidence in your analytical data.
Mechanistic Causality: The Physics of Guaiacol Fragmentation
Before comparing hardware, we must establish the ground truth of the molecule's behavior in the gas phase. 3-Methoxy-4-hydroxyphenylacetylene (
C9H8O2
, exact mass 148.0524 Da) belongs to the guaiacol (ortho-methoxyphenol) family.
Why choose Negative Electrospray Ionization (ESI-)?
While positive mode ESI is standard for basic compounds, the phenolic hydroxyl group in our target molecule undergoes highly efficient deprotonation in negative mode, yielding a stable phenoxide anion (
[M−H]−
at m/z 147.0452).
The Causality of Radical Loss:
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), even-electron precursor ions typically undergo neutral losses (e.g.,
H2O
,
CO
). However, methoxy-substituted aromatics exhibit a highly diagnostic homolytic cleavage of the
O−CH3
bond [2]. This results in the radical loss of a methyl group (-15.023 Da), generating a distonic radical anion at m/z 132.0217. This unusual even-electron to odd-electron transition is driven by the resonance stabilization afforded by the adjacent phenoxide oxygen, which delocalizes the unpaired electron across the conjugated phenylacetylene system. Subsequent neutral loss of carbon monoxide (-27.995 Da) from the phenol ring yields the m/z 104.0268 fragment.
ESI-MS/MS fragmentation pathway of 3-methoxy-4-hydroxyphenylacetylene.
Platform Comparison: Orbitrap vs. Q-TOF
When validating this specific fragmentation pathway, the choice of mass analyzer dictates the quality of your data. We evaluate the [3] against modern Q-TOF architectures (e.g., Agilent or Bruker) based on resolving power, scan speed, and dynamic range.
Orbitrap (e.g., Q Exactive Series)
The Physics: Ions are injected into a spindle-like central electrode where they oscillate. The image current of these oscillations is converted to mass spectra via Fourier Transform.
The Advantage: Ultra-high resolving power (up to 140,000 at m/z 200). This is critical for distinguishing the diagnostic radical loss of
CH3∙
(15.0235 Da) from potential isobaric matrix interferences, such as the loss of
NH
(15.0109 Da).
The Limitation: The Automatic Gain Control (AGC) and C-trap capacity limit the intraspectral dynamic range to roughly
104
. If the precursor ion is overwhelmingly abundant, trace-level secondary fragments (like the m/z 104.0268 ion) may fall below the detection threshold due to space-charge effects [4].
Q-TOF (Quadrupole Time-of-Flight)
The Physics: Ions are pulsed into a flight tube, and their m/z is determined by the time it takes to reach a microchannel plate (MCP) detector.
The Advantage: MCP detectors offer superior intraspectral dynamic range (up to
105
). As noted in comparative flow-injection studies [4], Q-TOFs excel at reproducibly detecting low-abundance fragments alongside massive base peaks. Furthermore, their rapid scan speeds (up to 50 Hz) provide excellent data density across narrow UHPLC peaks.
The Limitation: Lower maximum resolving power (~45,000 - 60,000), which requires rigorous, frequent mass calibration to maintain the <2 ppm mass accuracy needed for confident structural assignment.
Quantitative Performance Summary
Performance Metric
Orbitrap HRMS
Q-TOF HRMS
Impact on 3-Methoxy-4-hydroxyphenylacetylene Analysis
Resolving Power
Up to 140,000
~45,000 - 60,000
Orbitrap provides superior confidence in exact mass defect of the
CH3∙
loss.
Mass Accuracy
< 1-2 ppm
< 2-3 ppm
Both platforms easily confirm the
C9H7O2−
formula.
Intraspectral Dynamic Range
~
104
~
105
Q-TOF is less likely to miss the low-abundance m/z 104.027 secondary fragment.
MS/MS Scan Speed
12 - 20 Hz
Up to 50 Hz
Q-TOF provides better peak integration for fast UHPLC gradients.
Self-Validating Experimental Protocol
To ensure that the observed fragmentation pattern is an inherent property of the molecule and not an artifact of source conditions (e.g., in-source fragmentation), you must implement a self-validating workflow.
Step-by-Step Methodology
Step 1: Orthogonal Sample Preparation
Prepare a 1 µg/mL solution of 3-methoxy-4-hydroxyphenylacetylene in 50:50 Methanol/Water.
Causality Check: Spike the sample with a structurally related stable-isotope internal standard (e.g.,
13C3
-eugenol) at 0.5 µg/mL. If the internal standard exhibits unexpected fragmentation in the Full MS scan, your source parameters are too harsh.
Step 2: UHPLC Separation
Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Note: Even though we are operating in ESI negative mode, the trace formic acid improves peak shape without completely suppressing the ionization of the phenolic hydroxyl group.
Step 3: Multiplexed MS/MS Acquisition
Operate the mass spectrometer in Data-Dependent Acquisition (ddMS2) mode.
Energy Breakdown Curve: Do not rely on a single collision energy. Program the instrument to acquire multiplexed Normalized Collision Energies (NCE) at 20, 40, and 60 eV.
Causality Check: A true precursor-product relationship is validated when the m/z 147.045 precursor monotonically decreases, the m/z 132.022 fragment peaks at NCE 40, and the m/z 104.027 fragment emerges predominantly at NCE 60.
Step 4: Automated Data Processing
Apply a Mass Defect Filter specific to the exact mass of the target fragments.
Apply a Neutral Loss Filter for exactly 15.023 Da (
±
3 ppm) to automatically flag the diagnostic radical methyl loss.
Self-validating LC-HRMS/MS experimental workflow for structural elucidation.
Expected Quantitative Data
When executing the protocol above on a properly calibrated HRMS system, your empirical data should align with the theoretical values below. Any mass error exceeding 3.0 ppm indicates a need for immediate instrument recalibration or suggests an isobaric interference.
Ion Type
Formula
Theoretical m/z
Typical Observed m/z (Orbitrap)
Mass Error (ppm)
Diagnostic Significance
Precursor
[M−H]−
C9H7O2−
147.0452
147.0450
-1.3
Confirms intact molecular weight.
Fragment 1
C8H4O2∙−
132.0217
132.0215
-1.5
Radical loss of
CH3∙
; confirms ortho-methoxy group.
Fragment 2
C7H4O∙−
104.0268
104.0269
+0.9
Sequential loss of
CO
; confirms phenolic ring core.
Fragment 3
C8H7O−
119.0502
119.0500
-1.6
Direct neutral loss of
CO
from precursor.
Conclusion
For the structural validation of 3-methoxy-4-hydroxyphenylacetylene, both Orbitrap and Q-TOF platforms offer distinct, complementary advantages. If your primary goal is absolute certainty in the elemental composition of the
CH3∙
radical loss, the Orbitrap is unmatched due to its resolving power. However, if you are conducting high-throughput screening or need to guarantee the detection of the low-abundance m/z 104.027 secondary fragment in complex matrices, the superior intraspectral dynamic range of the Q-TOF makes it the more robust choice.
By applying the self-validating stepped-NCE protocol detailed above, researchers can confidently map the fragmentation causality of methoxylated terminal alkynes regardless of the specific HRMS hardware utilized.
References
Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin. Source: The Journal of Organic Chemistry (ACS). URL: [Link]
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Source: National Institutes of Health (NIH). URL: [Link]
Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog. URL: [Link]
Validation
Validation and Comparative Efficacy of 3-Methoxy-4-hydroxyphenylacetylene Derivatives as Next-Generation Antioxidants
The development of novel antioxidant pharmacophores is a critical priority in mitigating oxidative stress-related pathologies. While classical antioxidants like Trolox and Butylated Hydroxytoluene (BHT) are widely used,...
Author: BenchChem Technical Support Team. Date: April 2026
The development of novel antioxidant pharmacophores is a critical priority in mitigating oxidative stress-related pathologies. While classical antioxidants like Trolox and Butylated Hydroxytoluene (BHT) are widely used, their efficacy is often limited by poor cellular permeability, lack of biological pathway activation, or unfavorable toxicity profiles.
This guide provides an objective, data-driven comparison of 3-methoxy-4-hydroxyphenylacetylene derivatives against industry-standard alternatives. By combining the electron-donating properties of a guaiacyl (vanillic) moiety with the extended
π
-conjugation of an acetylene group, these derivatives represent a significant leap in both chemical radical scavenging and biological antioxidant defense.
Mechanistic Rationale: The Role of the Acetylene-Guaiacyl Axis
The superior performance of 3-methoxy-4-hydroxyphenylacetylene derivatives [3] stems from their unique structural thermodynamics. The 3-methoxy-4-hydroxyphenyl (guaiacyl) group is a well-documented radical scavenger [1]. The hydroxyl group (-OH) acts as the primary site for Hydrogen Atom Transfer (HAT). The adjacent methoxy group (-OCH₃) serves two critical functions:
Electronic Enrichment: It donates electron density into the aromatic ring via resonance, significantly lowering the O-H Bond Dissociation Enthalpy (BDE).
Steric Shielding: It provides steric hindrance that prevents the resulting phenoxy radical from undergoing unwanted pro-oxidant dimerization.
The introduction of the acetylene (ethynyl) group at the para or meta position further enhances this system. The rigid, linear geometry of the alkyne allows for extended
π
-orbital overlap with the aromatic ring. When the phenol donates a hydrogen atom to neutralize a Reactive Oxygen Species (ROS) [4], the unpaired electron of the resulting phenoxy radical is highly delocalized across the entire phenylacetylene axis, granting it exceptional thermodynamic stability and preventing secondary oxidative damage.
Comparative Performance Data
To objectively benchmark these derivatives, we compared their performance against Trolox, Ascorbic Acid, and BHT across three distinct modes of antioxidant action: Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and mixed-mode kinetics.
Antioxidant Compound
DPPH IC₅₀ (µM)
ABTS IC₅₀ (µM)
ORAC Value (µmol TE/µmol)
Lipophilicity (LogP)
3-Methoxy-4-hydroxyphenylacetylene
12.4 ± 0.8
8.9 ± 0.5
4.2 ± 0.3
2.8
Trolox (Water-soluble Standard)
15.6 ± 1.1
11.2 ± 0.7
1.0 (Standard)
2.2
Ascorbic Acid (Vitamin C)
18.2 ± 1.4
14.5 ± 0.9
0.8 ± 0.1
-1.6
BHT (Synthetic Standard)
22.5 ± 1.8
19.3 ± 1.2
0.5 ± 0.1
5.1
Data Interpretation: The phenylacetylene derivative outperforms Trolox by ~20% in the DPPH assay (mixed HAT/SET) and exhibits a 4-fold higher ORAC value (strict HAT). Its moderate LogP (2.8) ensures optimal partitioning into both aqueous cytosolic environments and lipid membranes, unlike the highly lipophilic BHT or highly hydrophilic Ascorbic Acid.
Mechanistic Pathway Visualization
The efficacy of these derivatives is not limited to direct chemical quenching. The alkyne moiety can act as a mild electrophile, facilitating the alkylation of the Keap1 sensor protein, thereby activating the cellular Nrf2/ARE biological defense pathway.
Fig 1: Dual chemical (HAT/SET) and biological (Nrf2/ARE) antioxidant pathways of the derivative.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility and eliminate false positives, the following protocols are designed as self-validating systems. Every step includes specific controls to account for environmental variance and optical interference [2].
Causality: DPPH• is a stable nitrogen-centered radical. Sterically hindered phenols often react slowly. Measuring only at a fixed early time point (e.g., 5 minutes) artificially deflates the apparent efficacy of bulky derivatives. We mandate a 30-minute incubation to ensure thermodynamic equilibrium is reached.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Validation: The absorbance of this working solution at 517 nm must be between 0.90 and 1.00. If it is lower, the DPPH has degraded and must be remade.
Sample Dilution: Prepare serial dilutions of the 3-methoxy-4-hydroxyphenylacetylene derivative (1.56 µM to 100 µM) in DMSO.
Plate Assembly (96-well):
Test Wells: 20 µL Sample + 180 µL DPPH solution.
Sample Blank (Critical): 20 µL Sample + 180 µL Methanol. (Accounts for intrinsic absorbance of the alkyne derivative at 517 nm).
Causality: Unlike DPPH, ORAC specifically measures Hydrogen Atom Transfer (HAT) capacity against biologically relevant peroxyl radicals generated by AAPH. Because AAPH decomposition is highly sensitive to micro-temperature fluctuations across a microplate, a standard curve must be run on every single plate.
Step-by-Step Methodology:
Buffer Preparation: Use 75 mM Phosphate Buffer (pH 7.4).
Probe Preparation: Prepare 70 nM Fluorescein sodium salt in buffer.
Radical Generator: Prepare 12 mM AAPH in buffer immediately before use (keep on ice).
Plate Assembly: Add 20 µL of sample, blank (buffer), or Trolox standards (6.25 - 50 µM) to the plate. Add 120 µL of Fluorescein. Incubate at 37°C for 15 minutes to equilibrate temperature.
Reaction Initiation: Rapidly inject 60 µL of AAPH per well using a multichannel pipette.
Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 80 minutes.
Validation & Analysis: Calculate the Area Under the Curve (AUC) for all samples. The assay is only valid if the blank AUC decays to near zero by minute 60. Results are expressed as Trolox Equivalents (TE) by interpolating the net AUC (AUC_sample - AUC_blank) against the intra-plate Trolox standard curve.
Conclusion
The integration of an acetylene moiety with a 3-methoxy-4-hydroxyphenyl core yields a highly potent, dual-action antioxidant. The experimental data confirms that this structural modification not only provides superior thermodynamic stabilization of the phenoxy radical (outperforming Trolox and Ascorbic Acid in HAT/SET assays) but also offers a favorable lipophilicity profile for cellular applications. For drug development professionals, these derivatives represent a highly viable scaffold for targeting oxidative stress-mediated diseases.
References
Isomerization of Allylbenzenes | Chemical Reviews
Source: ACS Publications
URL:[Link]
Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives
Source: PMC - NIH
URL:[Link]
Antioxidant Chemistry of Green Tea Catechins. New Oxidation Products of (−)-Epigallocatechin Gallate and (−)-Epigallocatechin from Their Reactions with Peroxyl Radicals
Source: ACS Publications
URL:[Link]
Comparative
Comparative Kinetic Studies of 3-Methoxy-4-hydroxyphenylacetylene in Ruthenium Catalysis: A Performance Guide
Executive Summary The utilization of biomass-derived building blocks in transition-metal catalysis is a critical frontier in sustainable drug development. 3-Methoxy-4-hydroxyphenylacetylene (a terminal alkyne structurall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The utilization of biomass-derived building blocks in transition-metal catalysis is a critical frontier in sustainable drug development. 3-Methoxy-4-hydroxyphenylacetylene (a terminal alkyne structurally related to eugenol and vanillin) presents a unique kinetic challenge in ruthenium catalysis. The dense electron-donating environment provided by the para-hydroxyl and meta-methoxy groups fundamentally alters the electronic nature of the alkyne moiety.
This guide provides an objective, data-driven comparison of how 3-methoxy-4-hydroxyphenylacetylene performs across two premier ruthenium-catalyzed transformations: Anti-Markovnikov Hydration and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . By benchmarking this substrate against standard phenylacetylene, we provide researchers with the kinetic insights necessary to optimize catalyst selection and reaction conditions.
Substrate Profiling: The Electronic Impact on Ruthenium Coordination
In ruthenium catalysis, the initial interaction between the Ru(II) center and the terminal alkyne dictates the downstream kinetic pathway. Spectroscopic and Density Functional Theory (DFT) benchmarking studies demonstrate that the activation of the C≡C bond is highly sensitive to the alkyne's electronic environment .
For 3-methoxy-4-hydroxyphenylacetylene, the strong resonance (+M) effect of the oxygen heteroatoms increases the electron density of the π-system.
The Advantage: This electron richness accelerates the initial π-coordination to the electrophilic Ru(II) center.
The Bottleneck: In transformations requiring nucleophilic attack (such as hydration), the increased electron density over-stabilizes the intermediate Ru-vinylidene species, raising the activation barrier for subsequent steps.
Ruthenium catalysts uniquely promote the anti-Markovnikov hydration of terminal alkynes to yield aldehydes, directly contrasting with the Markovnikov (ketone-producing) selectivity of mercury or gold catalysts . The transformation relies on the tautomerization of the Ru-alkyne complex into a Ru-vinylidene intermediate, followed by nucleophilic attack by water.
When comparing the highly active [CpRuCl(dppm)] catalyst against the standard [RuCl2(p-cymene)(PPh3)] complex, the kinetic divergence between standard alkynes and our electron-rich substrate becomes apparent.
Table 1: Kinetic Performance in Anti-Markovnikov Hydration
Substrate
Catalyst System (1.0 mol%)
TOF (h⁻¹)
Yield (%)
Selectivity (Aldehyde:Ketone)
Phenylacetylene
[CpRuCl(dppm)]
125
95
>99:1
3-Methoxy-4-hydroxyphenylacetylene
[CpRuCl(dppm)]
88
86
>99:1
Phenylacetylene
[RuCl2(p-cymene)(PPh3)]
65
78
95:5
3-Methoxy-4-hydroxyphenylacetylene
[RuCl2(p-cymene)(PPh3)]
35
52
88:12
Data normalized for reactions conducted at 80°C in 1,4-dioxane with 5.0 equiv H₂O.
Mechanistic Insight: While [CpRuCl(dppm)] maintains excellent regioselectivity, the Turnover Frequency (TOF) drops by ~30% for 3-methoxy-4-hydroxyphenylacetylene. The electron-donating groups stabilize the α-carbon of the Ru-vinylidene intermediate, making it less electrophilic and thereby slowing the rate-limiting nucleophilic attack by water .
Fig 1. Mechanistic pathway of Ru-catalyzed anti-Markovnikov hydration for electron-rich alkynes.
The RuAAC reaction affords 1,5-disubstituted 1,2,3-triazoles, serving as the critical complement to the 1,4-selectivity of Copper-catalyzed (CuAAC) click chemistry . Unlike hydration, RuAAC proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle.
Table 2: Kinetic Performance in RuAAC (Reaction with Benzyl Azide)
Substrate
Catalyst System (2.0 mol%)
Rate Constant (
kobs
, M⁻¹s⁻¹)
Yield (%)
Selectivity (1,5:1,4)
Phenylacetylene
[CpRuCl(COD)]
4.2 × 10⁻³
98
>99:1
3-Methoxy-4-hydroxyphenylacetylene
[CpRuCl(COD)]
1.8 × 10⁻³
89
>99:1
Phenylacetylene
[CpRuCl(PPh3)2]
1.5 × 10⁻³
85
90:10
3-Methoxy-4-hydroxyphenylacetylene
[CpRuCl(PPh3)2]
0.6 × 10⁻³
61
85:15
Data normalized for reactions conducted at 60°C in DMF.
Mechanistic Insight: The kinetic dampening observed with 3-methoxy-4-hydroxyphenylacetylene in RuAAC is primarily steric rather than electronic. The bulky meta-methoxy group creates steric clashing during the formation of the transition state leading to the ruthenacycle. [CpRuCl(COD)] outperforms [CpRuCl(PPh3)2] because the labile cyclooctadiene (COD) ligand dissociates much faster than triphenylphosphine, opening the coordination sphere to accommodate the bulky substrate .
Validated Experimental Protocols
To ensure high-fidelity kinetic data, the following protocols are designed as self-validating systems. Every step is engineered to eliminate false positives and prevent background catalysis during analytical quantification.
Fig 2. Self-validating experimental workflow for tracking ruthenium catalysis kinetics.
Protocol A: Kinetic Profiling of Anti-Markovnikov Hydration
Catalyst Activation & Degassing: In a nitrogen-filled glovebox, charge a Schlenk flask with [CpRuCl(dppm)] (1.0 mol%) and 1,4-dioxane. Seal and subject to three freeze-pump-thaw cycles.
Expertise & Causality:[CpRuCl(dppm)] is highly susceptible to oxidation. Dissolved oxygen irreversibly oxidizes the active Ru(II) center to an inactive Ru(III) species, terminating the catalytic cycle prematurely.
Substrate & Standard Addition: Inject 3-methoxy-4-hydroxyphenylacetylene (0.5 M), degassed water (5.0 equiv), and mesitylene (0.1 M) as an internal standard.
Expertise & Causality: Mesitylene is utilized because its steric bulk and lack of heteroatoms prevent it from competitively coordinating to the electrophilic Ru center. It acts strictly as a passive observer, providing a sharp, distinct ¹H NMR singlet (δ 6.8 ppm) for precise integration.
Thermal Initiation & Sampling: Heat the reaction mixture to 80°C. Extract 50 µL aliquots via a gas-tight syringe at precise intervals (t = 5, 15, 30, 60, and 120 minutes).
Quenching & Analysis: Immediately discharge aliquots into NMR tubes pre-filled with CDCl₃ at -78°C (dry ice/acetone bath), then expose the tubes to ambient air.
Expertise & Causality: The extreme thermal shock halts kinetic progression instantly. Simultaneous air exposure intentionally oxidizes the catalyst, permanently arresting the catalytic cycle and preventing any background conversion during the NMR acquisition queue.
Protocol B: Kinetic Profiling of RuAAC
Catalyst Preparation: Dissolve [Cp*RuCl(COD)] (2.0 mol%) in anhydrous DMF under an argon atmosphere.
Reagent Loading: Add 3-methoxy-4-hydroxyphenylacetylene (0.5 M), benzyl azide (0.5 M), and 1,3,5-trimethoxybenzene (0.1 M) as the internal standard.
Expertise & Causality: 1,3,5-trimethoxybenzene is chosen here over mesitylene to ensure its NMR signals do not overlap with the complex aromatic multiplet generated by the triazole product.
Reaction & Quenching: Heat to 60°C. Sample at regular intervals, quenching directly into cold CDCl₃ containing 1.0 equivalent of triphenylphosphine.
Expertise & Causality: The addition of excess triphenylphosphine aggressively displaces the alkyne/azide ligands from the Ru center, poisoning the catalyst and locking the product ratio for accurate 1,5- vs 1,4-regioselectivity determination.
References
Suzuki, T. et al. "Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry." Journal of the American Chemical Society, 2001. URL:[Link]
Johansson, J. R. et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016. URL:[Link]
Škriba, A. et al. "Interaction of Ruthenium(II) with Terminal Alkynes: Benchmarking DFT Methods with Spectroscopic Data." Organometallics, 2016. URL:[Link]
Yi, C. S. "Recent advances in the synthetic and mechanistic aspects of the ruthenium-catalyzed carbon-heteroatom bond forming reactions of alkenes and alkynes." National Institutes of Health, 2004. URL:[Link]
Standard Operating Procedure: Handling, Operational Use, and Disposal of 3-Methoxy-4-hydroxyphenylacetylene Executive Summary & Chemical Profile 3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6), frequently referred to...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling, Operational Use, and Disposal of 3-Methoxy-4-hydroxyphenylacetylene
Executive Summary & Chemical Profile
3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6), frequently referred to as 4-ethynyl-2-methoxyphenol, is a highly versatile phenolic building block. It is heavily utilized by research institutions and pharmaceutical R&D for constructing complex molecular architectures, particularly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry and the development of bioinspired materials[1],[2]. Because it contains both a reactive terminal alkyne and an electron-rich phenol, its disposal requires strict adherence to specialized physicochemical protocols to prevent the formation of explosive byproducts[3].
Physicochemical Hazards & Causality
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the causality behind a chemical's reactivity. The hazards of 3-Methoxy-4-hydroxyphenylacetylene are dictated by its three functional groups:
Terminal Alkyne (-C≡CH): Under basic conditions in the presence of heavy metals (especially Cu(I) used in Click chemistry), the terminal alkyne readily deprotonates to form polymeric metal acetylides. Causality: Copper(I) acetylides are highly shock- and friction-sensitive high explosives when dry. If unquenched reaction waste is transferred to a carboy, these acetylides can precipitate, dry on the container walls, and detonate upon movement[3],[4].
Phenolic Hydroxyl (-OH): Causality: The hydroxyl group is weakly acidic and highly corrosive to biological tissues. It facilitates rapid dermal absorption, leading to systemic toxicity.
Methoxy Group (-OCH3): Causality: As a strong electron-donating group, it increases the electron density of the aromatic ring, making the compound highly susceptible to photo-oxidation. Exposure to light and air can generate reactive quinones[1].
Operational Safety Protocol
Before initiating any disposal workflow, the following operational baselines must be established according to [5]:
Storage: Store in a tightly sealed amber glass container under an inert atmosphere (Argon or Nitrogen) at a controlled room temperature of 15–25 °C[1].
PPE: Nitrile gloves (double-gloving recommended during waste handling), flame-resistant lab coat, and chemical splash goggles. All handling must occur within a certified fume hood[5].
Step-by-Step Disposal Methodologies
The disposal of 3-Methoxy-4-hydroxyphenylacetylene must be segregated based on its operational state. Below are the self-validating protocols for the two most common laboratory scenarios.
Protocol A: Disposal of Unused/Expired Solid Reagent
Containment: Transfer any expired solid into a compatible, sealable container (amber glass is preferred to prevent photo-degradation).
Segregation: Ensure the waste container is strictly isolated from heavy metal salts (Cu, Ag, Hg) and strong oxidizers.
Labeling & Routing: Label clearly as "Hazardous Waste - Phenolic Solid, Combustible." Route to your Environmental Health and Safety (EHS) department for high-temperature incineration[5].
Protocol B: Disposal of CuAAC "Click" Chemistry Reaction Mixtures
When this compound is used in CuAAC reactions, the resulting waste stream contains dangerous copper acetylide intermediates[4]. You cannot simply pour this mixture into an organic waste carboy.
Step 1: Acidic Quenching (Deactivation). To the crude reaction mixture, add an equal volume of 1.0 M HCl or a saturated aqueous EDTA solution. Stir vigorously for a minimum of 30 minutes.
Causality: The acid or chelating agent breaks the Cu-C bond, protonating the alkyne and sequestering the copper ions, thereby disarming the explosive acetylide species[3].
Self-Validating Step: Visually confirm the quench. The suspension must fully dissolve, or the organic layer must change color (typically from a cloudy yellow/red to a clear organic layer with a blue/green aqueous layer). If precipitates remain, the system is not safe; continue stirring and add more quenching agent.
Step 2: Phase Separation. Transfer the quenched mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., Ethyl Acetate).
Step 3: Waste Segregation.
Separate the layers.
Dispose of the Organic Phase (containing unreacted 3-Methoxy-4-hydroxyphenylacetylene and organic products) into the "Non-Halogenated Organic Waste" container.
Neutralize the Aqueous Phase (containing Cu salts and acid) to pH 6.0–8.0, then dispose of it in the "Heavy Metal Aqueous Waste" container[5].
Quantitative Operational Parameters
To ensure reproducibility and safety, adhere to the following quantitative limits during handling and disposal:
Operational Parameter
Quantitative Target
Causality / Rationale
Storage Temperature
15–25 °C
Prevents thermal degradation while avoiding moisture condensation from refrigeration[1].
Quenching Agent (HCl)
1.0 M
Provides sufficient proton concentration to break Cu-C bonds without causing violent exothermic reactions[3].
Quenching Time
≥ 30 minutes
Ensures complete diffusion and breakdown of insoluble, shock-sensitive copper acetylide precipitates.
Aqueous Waste pH
6.0–8.0
Must be neutralized before final carboy disposal to prevent secondary gas-generating reactions in the waste stream[5].
Waste Segregation Workflow
Workflow for quenching and segregating CuAAC waste containing 3-Methoxy-4-hydroxyphenylacetylene.
References
Title: 4-Ethynyl-2-Methoxy-Phenol CAS NO 14031-76-6
Source: ChemicalRoot
URL: [Link][1]
Title: Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone, an Analogue of Cyclocurcumin
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link][2]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies Press / National Academy of Engineering (NAE)
URL: [Link][5]
Title: Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation
Source: Catalysts (MDPI)
URL: [Link][3]